Product packaging for tert-Octyl isothiocyanate(Cat. No.:CAS No. 17701-76-7)

tert-Octyl isothiocyanate

Cat. No.: B097048
CAS No.: 17701-76-7
M. Wt: 171.31 g/mol
InChI Key: KUGHMFIBHMZICO-UHFFFAOYSA-N
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Description

tert-Octyl isothiocyanate is a distinctive aliphatic isothiocyanate valued in research for its unique structural properties. Its highly branched, sterically hindered tert-octyl group differentiates it from linear-chain isothiocyanates, making it a critical compound for investigating structure-activity relationships . This steric hindrance reduces its reactivity with model nucleophiles like glutathione, which directly impacts its biological potency and aquatic toxicity profile . This characteristic makes it an essential chemical tool for probing the mechanism of action of isothiocyanates, which often involves N-hydro-C-mercapto-addition to cellular thiols . Its primary research applications include its role as a key intermediate in chemical synthesis and pharmaceutical development . In agrochemical research, it serves as a building block for developing novel crop protection agents . Furthermore, it is employed in toxicological studies as a model compound to understand how alkyl chain branching influences the electrophilic reactivity and subsequent toxicity of isothiocyanates in aquatic and biological systems . The compound is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NS B097048 tert-Octyl isothiocyanate CAS No. 17701-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-2,4,4-trimethylpentane
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InChI

InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUGHMFIBHMZICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)CC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H17NS
Source PubChem
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DSSTOX Substance ID

DTXSID90170241
Record name 1,1,3,3-Tetramethylbutyl isothiocyanate
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Molecular Weight

171.31 g/mol
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CAS No.

17701-76-7
Record name 2-Isothiocyanato-2,4,4-trimethylpentane
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Foundational & Exploratory

An In-depth Technical Guide to tert-Octyl Isothiocyanate (CAS 17701-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octyl isothiocyanate, with the CAS number 17701-76-7, is an organic compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are characterized by the functional group -N=C=S and are well-known for their presence in cruciferous vegetables, where they contribute to the pungent flavor. This class of compounds has garnered significant attention in the scientific community, particularly in the fields of pharmacology and drug development, due to a wide range of observed biological activities. These activities include anti-cancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, and a representative synthesis protocol. As specific biological data for this compound is limited in publicly accessible literature, this guide also details the well-documented biological activities and mechanisms of action of the broader isothiocyanate class, highlighting potential areas for future research and drug discovery involving this specific molecule.

Chemical and Physical Properties

This compound is also known by its systematic IUPAC name, 2-isothiocyanato-2,4,4-trimethylpentane, and other synonyms such as 1,1,3,3-tetramethylbutyl isothiocyanate. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 17701-76-7N/A
Molecular Formula C₉H₁₇NSN/A
Molecular Weight 171.31 g/mol N/A
Appearance Clear yellow to orange-brown liquidN/A
Density 0.89 g/mLN/A
Boiling Point 91-97 °C at 10 TorrN/A
Refractive Index 1.484N/A
Melting Point Not availableN/A

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

The electron ionization mass spectrum for this compound is available and shows characteristic fragmentation patterns for alkyl isothiocyanates.

m/zRelative IntensityProposed Fragment
57100%[C₄H₉]⁺ (tert-butyl cation)
114~40%[M - C₄H₉]⁺
156~20%[M - CH₃]⁺
171~5%[M]⁺ (Molecular Ion)
Infrared (IR) Spectroscopy

The IR spectrum displays a characteristic strong absorption band for the isothiocyanate group.

Wavenumber (cm⁻¹)Interpretation
~2960C-H stretching (alkane)
~2085-N=C=S stretching (asymmetric)
~1470C-H bending (alkane)
~1370C-H bending (gem-dimethyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted ¹H NMR (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.05s9H(CH₃)₃C-
1.45s6H-C(CH₃)₂-NCS
1.75s2H-CH₂-

Predicted ¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
31.5(CH₃)₃C-
32.0-C(CH₃)₂-NCS
38.0(CH₃)₃C -
55.0-C (CH₃)₂-NCS
58.0-CH₂-
135.0-N=C=S

Experimental Protocols

Representative Synthesis of this compound

While the specific details from the original synthesis reported by Moore and Crossley in 1956 could not be accessed, a general and widely applicable method for the synthesis of tertiary alkyl isothiocyanates from the corresponding primary amine is the dithiocarbamate decomposition route.[1]

Reaction Scheme:

Where R = tert-octyl and TsCl = p-toluenesulfonyl chloride

Detailed Methodology:

  • Formation of the Dithiocarbamate Salt (in situ):

    • To a stirred solution of tert-octylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.1 equivalents) is added.

    • The solution is cooled to 0 °C in an ice bath.

    • Carbon disulfide (1.2 equivalents) is added dropwise to the cooled solution.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, during which the triethylammonium dithiocarbamate salt is formed in situ.

  • Decomposition to the Isothiocyanate:

    • The reaction mixture is cooled again to 0 °C.

    • A solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred dithiocarbamate salt solution.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is filtered to remove the triethylamine hydrochloride precipitate.

    • The filtrate is washed sequentially with water, dilute hydrochloric acid (e.g., 1 M HCl), and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G amine tert-Octylamine dithiocarbamate In situ formation of Triethylammonium tert-octyldithiocarbamate amine->dithiocarbamate cs2 Carbon Disulfide cs2->dithiocarbamate base Triethylamine base->dithiocarbamate solvent Aprotic Solvent (e.g., DCM) solvent->dithiocarbamate decomposition Decomposition dithiocarbamate->decomposition tscl p-Toluenesulfonyl Chloride tscl->decomposition product This compound (Crude) decomposition->product workup Aqueous Work-up product->workup purification Purification (Vacuum Distillation/Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanisms of Action of Isothiocyanates

While specific biological studies on this compound are not widely reported, the isothiocyanate class of compounds exhibits a broad range of significant biological activities. These properties suggest that this compound may be a valuable candidate for further investigation in drug discovery and development.

Anti-Cancer Activity

Isothiocyanates are one of the most extensively studied classes of cancer chemopreventive agents. Their mechanisms of action are multifaceted and include:

  • Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, such as glutathione S-transferases (GSTs) and quinone reductase. These enzymes play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS).

G ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to PhaseII Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII promotes transcription of Detox Detoxification of Carcinogens & Neutralization of ROS PhaseII->Detox

Caption: Nrf2 signaling pathway activation by ITCs.

  • Induction of Apoptosis: ITCs can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species, modulation of the Bcl-2 family of proteins (pro-apoptotic vs. anti-apoptotic), and activation of caspase cascades.

  • Cell Cycle Arrest: Many isothiocyanates have been shown to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

G cluster_0 Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) Nucleus->Pro_inflammatory_Genes activates transcription of ITC Isothiocyanate ITC->IKK inhibits

Caption: NF-κB inflammatory pathway inhibition by ITCs.

Antimicrobial Activity

Several isothiocyanates have been reported to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi. The proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration. The lipophilic nature of many ITCs, including likely this compound, may facilitate their interaction with and disruption of microbial cell membranes.

Conclusion and Future Directions

This compound (CAS 17701-76-7) is a readily synthesizable member of the isothiocyanate family with well-defined physicochemical properties. While direct biological studies on this specific compound are sparse, the extensive body of research on the isothiocyanate class as a whole provides a strong rationale for its investigation as a potential therapeutic agent. The established anti-cancer, anti-inflammatory, and antimicrobial activities of numerous ITCs suggest that this compound could possess similar pharmacological properties.

Future research should focus on the comprehensive biological evaluation of this compound. In vitro studies to assess its cytotoxicity against various cancer cell lines, its ability to modulate key signaling pathways such as Nrf2 and NF-κB, and its antimicrobial spectrum are warranted. Positive findings from these initial screenings would pave the way for more in-depth mechanistic studies and eventual in vivo evaluation in relevant disease models. The unique steric bulk of the tert-octyl group may confer novel properties in terms of target selectivity and pharmacokinetic profile compared to other well-studied isothiocyanates, making it a compelling candidate for drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of tert-Octyl Isothiocyanate

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a valuable building block in organic synthesis and drug discovery. The document details established synthetic routes, purification protocols, and relevant quantitative data to assist researchers in its preparation and handling.

Introduction

This compound (2-isothiocyanato-2,4,4-trimethylpentane) is an organic compound featuring a bulky tertiary octyl group attached to the isothiocyanate functional group. This structure imparts unique steric and electronic properties, making it a useful intermediate in the synthesis of various nitrogen- and sulfur-containing compounds, including thioureas and heterocyclic scaffolds with potential biological activities. The isothiocyanate group is a versatile electrophile, readily reacting with nucleophiles like amines and alcohols.[1][2] This guide focuses on practical and efficient methods for the laboratory-scale synthesis and purification of this reagent.

Synthesis of this compound

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[3] Several methods have been developed, with the most common routes starting from the corresponding primary amine, tert-octylamine.[4]

Method 1: Decomposition of Dithiocarbamate Salts

A widely used and safer alternative to toxic reagents like thiophosgene is the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[5] This two-step, one-pot synthesis is efficient for a wide range of alkyl and aryl amines.[6][7] Various reagents can be employed to mediate the decomposition (desulfurization) of the dithiocarbamate intermediate.[3][4]

R-NH₂ + CS₂ + Base → [R-NH-C(S)S⁻][Base-H⁺] → R-N=C=S

A facile and general protocol utilizes tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt.[5][8]

Method 2: Reaction with Thiophosgene

The classical method for converting primary amines to isothiocyanates involves direct reaction with thiophosgene (CSCl₂).[9][10] While often efficient, this method is less favored due to the high toxicity and volatility of thiophosgene, which requires stringent safety precautions.[1][11][12]

R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl

This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[12]

Experimental Protocols

Synthesis via Dithiocarbamate Decomposition using Tosyl Chloride

This protocol is adapted from the general method described by Wong and Dolman for the synthesis of isothiocyanates from primary amines.[5][8]

Materials:

  • tert-Octylamine (1,1,3,3-tetramethylbutylamine)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or Sodium Hydride (NaH) for less reactive amines[8]

  • Tosyl chloride (TsCl)

  • Dichloromethane (CH₂Cl₂) or a suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-octylamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to form the dithiocarbamate salt in situ.

  • To this mixture, add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product obtained from the synthesis typically requires purification to remove byproducts and unreacted starting materials.[13] Vacuum distillation is the preferred method for purifying liquid isothiocyanates like this compound.[14]

Purification Protocol: Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system, using a cold trap to protect the pump.

  • Once a stable vacuum is achieved (e.g., 10 Torr), begin heating the distillation flask with gentle stirring.

  • Collect the fraction that distills at the appropriate boiling point for this compound. The literature boiling point is 91-97 °C at 10 Torr.[15][16]

  • The purified product should be a clear yellow to orange-brown liquid.[15][16] Store the purified product under an inert atmosphere at 0-6°C.[15][16]

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₇NS[15]
Molecular Weight 171.3 g/mol [15]
Appearance Clear yellow to orange-brown liquid[15][16]
Boiling Point 91-97 °C (at 10 Torr)[15][16]
Density 0.89 g/mL (Specific Gravity)[15]
Refractive Index 1.483 - 1.487[15][16]
Flash Point 69 °C[15]
CAS Number 17701-76-7[15]
Summary of Synthesis Data (Illustrative)
MethodStarting MaterialKey ReagentsSolventYield (%)Purity (%)Reference(s)
Dithiocarbamate Decompositiontert-OctylamineCS₂, Et₃N, TsClCH₂Cl₂75-97 (Typical for alkyl amines)>95 (after distillation)[5][8]
Thiophosgene Reactiontert-OctylamineCSCl₂, BaseChloroformModerate to Excellent>95 (after distillation)[12]

Note: Yields are generalized from similar reactions and may vary based on specific reaction conditions and scale.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start tert-Octylamine + Triethylamine Dithiocarbamate In-situ Formation of Dithiocarbamate Salt Start->Dithiocarbamate  in CH₂Cl₂ @ 0°C CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Reaction Decomposition Reaction Dithiocarbamate->Reaction  @ 0°C to RT TsCl Tosyl Chloride (TsCl) TsCl->Reaction CrudeProduct Crude This compound Reaction->CrudeProduct

Caption: One-pot synthesis of this compound.

Purification Workflow

Purification_Workflow CrudeProduct Crude Product in CH₂Cl₂ Wash1 Wash with Water CrudeProduct->Wash1 Wash2 Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry over MgSO₄ Wash3->Drying Concentration Concentrate (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation PureProduct Pure This compound Distillation->PureProduct

Caption: Post-synthesis workup and purification workflow.

Safety Considerations

  • This compound: Causes skin, eye, and respiratory irritation.[15] Harmful if swallowed, in contact with skin, or if inhaled.[15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carbon Disulfide (CS₂): Highly flammable and toxic. It has a low flash point and can be ignited by hot surfaces. It is also a neurotoxin. All operations should be conducted in a fume hood, away from ignition sources.

  • Tosyl Chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.

  • Thiophosgene (CSCl₂): Extremely toxic and corrosive.[1] Inhalation can be fatal.[10] Must be handled with extreme caution in a high-performance fume hood with appropriate safety measures in place. Safer alternatives are strongly recommended.

References

Spectroscopic Profile of tert-Octyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-Octyl isothiocyanate (CAS No. 17701-76-7, Molecular Formula: C₉H₁₇NS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of alkyl isothiocyanates and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the tert-octyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.0Singlet9H(CH₃)₃C-
~1.5Singlet2H-CH₂-
~1.4Singlet6H-C(CH₃)₂-NCS

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The isothiocyanate carbon (-N=C=S) typically appears in the downfield region and its signal can sometimes be broad[1][2].

Predicted Chemical Shift (δ, ppm) Assignment
~31.5(CH₃)₃C-
~57.0(CH₃)₃C -
~53.0-CH₂-
~65.0-C (CH₃)₂-NCS
~29.0-C(CH₃)₂-NCS
~130-140 (broad)-N=C=S
Infrared (IR) Spectroscopy

The IR spectrum is characterized by a very strong and sharp absorption band for the isothiocyanate functional group.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~2960-2870StrongC-H stretching (alkane)
~2100-2040Very Strong, Sharp-N=C=S asymmetric stretching
~1470-1450MediumC-H bending (CH₂ and CH₃)
~1365Medium-WeakC-H bending (tert-butyl)
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for branched alkyl isothiocyanates. A prominent peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion, is a common feature for alkyl isothiocyanates[3].

m/z Predicted Relative Intensity Possible Fragment
171Moderate[M]⁺ (Molecular Ion)
156Moderate[M - CH₃]⁺
114Strong[M - C₄H₉]⁺
72Strong[CH₂NCS]⁺
57Very Strong[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A solution of the sample is prepared and placed in a strong magnetic field. The interaction of atomic nuclei with the magnetic field is measured.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared radiation is passed through the sample, and the absorption of radiation at specific wavenumbers, corresponding to molecular vibrations, is measured.

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare thin film MS MS Sample->MS Inject into MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation ¹H & ¹³C Chemical Shifts, Coupling Constants IR->Structure_Elucidation Functional Group Identification MS->Structure_Elucidation Molecular Weight & Fragmentation Pattern

References

Solubility of tert-Octyl Isothiocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octyl isothiocyanate (CAS No. 17701-76-7) is an organic compound with the molecular formula C9H17NS. It belongs to the isothiocyanate class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry and drug development. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in research and development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a representative synthesis pathway.

Core Concepts: Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, size, and the presence of functional groups capable of forming intermolecular interactions. This compound possesses a bulky, nonpolar tert-octyl group and a polar isothiocyanate (-N=C=S) group. This amphipathic nature suggests that its solubility will vary across different organic solvents. Generally, isothiocyanates are known to be soluble in common organic solvents. Due to the large alkyl chain, this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

The following table provides an estimated qualitative solubility profile of this compound in a range of common organic solvents, based on the properties of similar compounds.

SolventSolvent TypeExpected Solubility
HexaneNonpolarHigh
TolueneNonpolar (Aromatic)High
DichloromethanePolar AproticHigh
ChloroformPolar AproticHigh
AcetonePolar AproticHigh
Ethyl AcetatePolar AproticHigh
EthanolPolar ProticModerate to High
MethanolPolar ProticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
WaterPolar ProticVery Low[1]

Note: This table is an estimation based on the general solubility of isothiocyanates and the structure of this compound. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method , followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.[2][3][4]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials
  • This compound

  • Selected organic solvent(s) of high purity

  • Glass vials with tight-fitting caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.[4]

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • For complete removal of undissolved solids, centrifuge the vials at a high speed.[3]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.[4]

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the given temperature.

Mandatory Visualization

Synthesis of this compound

A common method for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene or a thiophosgene equivalent. In the case of this compound, the precursor would be tert-octylamine.

Synthesis_Pathway tert_octylamine tert-Octylamine intermediate Intermediate tert_octylamine->intermediate + thiophosgene Thiophosgene (CSCl₂) thiophosgene->intermediate + tert_octyl_isothiocyanate This compound intermediate->tert_octyl_isothiocyanate Elimination HCl 2 HCl intermediate->HCl

Synthesis of this compound from tert-Octylamine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_clarification Sample Clarification cluster_analysis Analysis add_excess Add excess tert-Octyl Isothiocyanate to vial add_solvent Add known volume of organic solvent add_excess->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial shake Agitate at constant temperature (24-48h) seal_vial->shake centrifuge Centrifuge to settle undissolved solid shake->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter_sample Filter through syringe filter collect_supernatant->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample hplc_analysis Quantify by HPLC dilute_sample->hplc_analysis calculate_solubility Calculate Solubility hplc_analysis->calculate_solubility

Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is scarce, its chemical structure suggests good solubility in a wide range of nonpolar and polar aprotic solvents. For precise and reliable data, the detailed shake-flask experimental protocol provided in this guide should be followed. The visualizations of the synthesis pathway and experimental workflow offer a clear understanding of the key processes involved with this compound. This technical guide serves as a valuable resource for researchers and professionals working with this compound, enabling more efficient experimental design and application development.

References

The Core Mechanism of Action of Tert-Octyl Isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of tert-Octyl isothiocyanate, a member of the isothiocyanate (ITC) class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological activities of this molecule. While extensive research exists for isothiocyanates as a class, this guide focuses on the specific attributes of the tert-Octyl variant, drawing from available literature and patent filings, and extrapolating from the well-understood behavior of related compounds.

Chemical Profile and Reactivity of this compound

This compound (CAS No. 17701-76-7), also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is an organic compound characterized by a bulky tertiary octyl group attached to the reactive isothiocyanate (-N=C=S) functional group. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₇NS
Molecular Weight 171.3 g/mol
Appearance Clear yellow to orange-brown liquid
Boiling Point 91-97 °C at 10 Torr
Density 0.89 g/mL
Refractive Index 1.483-1.487
Flash Point 69 °C

The core of its chemical reactivity lies in the electrophilic carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily from thiol groups (such as cysteine residues in proteins) and amino groups (like lysine residues). This reactivity is the foundation of its biological activity.

The reaction with thiols is typically reversible, forming dithiocarbamate adducts. In a cellular context, the most abundant thiol is glutathione (GSH), and the formation of this compound-GSH conjugates is a key step in its metabolism and cellular uptake. In contrast, the reaction with amino groups to form thiourea derivatives is generally considered irreversible.

A significant feature of this compound is its bulky tertiary alkyl group. This steric hindrance is expected to modulate its reactivity compared to smaller, linear alkyl isothiocyanates. While direct kinetic studies on this compound are not widely available, research on similarly bulky structures suggests that the steric hindrance can decrease the rate of reaction with nucleophiles. This may influence its biological half-life, target specificity, and overall potency.

Postulated Mechanism of Action in Biological Systems

Based on extensive research on other isothiocyanates and patent literature including this compound, its mechanism of action is believed to be multi-faceted, primarily revolving around the modulation of cellular stress response pathways and the induction of apoptosis in cancer cells.

Modulation of Oxidative Stress and Inflammatory Pathways

A primary target of isothiocyanates is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This compound is anticipated to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those encoding for Phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins like heme oxygenase-1 (HO-1).

Recent patent filings suggest that this compound is involved in the upregulation of Nrf2 and HO-1, indicating its role in combating oxidative stress.[1] Furthermore, isothiocyanates are known to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC tert-Octyl Isothiocyanate Keap1 Keap1 ITC->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Cytoprotective_Genes Activates Transcription

Figure 1: Activation of the Nrf2 pathway by this compound.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Patent literature explicitly includes this compound among ITCs that exhibit anti-cancer properties through the induction of apoptosis and cell cycle arrest.[2] The proposed mechanisms include:

  • Mitochondrial Pathway of Apoptosis : Isothiocyanates can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

  • Inhibition of Anti-Apoptotic Proteins : A cited mechanism is the reduction in the expression of X-linked inhibitor of apoptosis protein (XIAP) and survivin, two key proteins that suppress apoptosis.[2]

  • Generation of Reactive Oxygen Species (ROS) : By inhibiting oxidative phosphorylation and depleting cellular glutathione, ITCs can lead to an accumulation of ROS, which can damage cellular components and trigger apoptosis.[2]

  • Cell Cycle Arrest : Isothiocyanates have been shown to induce cell cycle arrest, often at the G2/M phase, by modulating the expression and activity of cyclin-dependent kinases (CDKs) and cell division cycle proteins.[2]

G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest ITC tert-Octyl Isothiocyanate ROS Increased ROS ITC->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio ITC->Bax_Bcl2 XIAP_Survivin Decreased XIAP/Survivin ITC->XIAP_Survivin CDK_Modulation CDK Modulation ITC->CDK_Modulation Mitochondria Mitochondria ROS->Mitochondria Bax_Bcl2->Mitochondria Caspases Caspase Activation XIAP_Survivin->Caspases Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest G2/M Arrest CDK_Modulation->Cell_Cycle_Arrest

Figure 2: Proposed anticancer mechanisms of this compound.

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols are standard methodologies used to assess the activity of isothiocyanates and can be adapted for the study of the tert-Octyl variant.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding : Seed cancer cell lines (e.g., HeLa, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Nrf2 Activation

This protocol is to detect the expression levels of Nrf2 and its downstream target, HO-1.

  • Cell Lysis : Treat cells with this compound for a specified time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification : Quantify the band intensities using image analysis software and normalize to the loading control.

G start Start: Cell Culture and Treatment cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 3: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the isothiocyanate family. Its chemical structure suggests a reactivity profile influenced by steric hindrance, which may confer unique biological properties. Based on the broader understanding of ITCs and supportive patent literature, its mechanism of action is likely centered on the activation of the Keap1-Nrf2 antioxidant pathway and the induction of apoptosis and cell cycle arrest in cancer cells.

For drug development professionals and researchers, this compound represents an intriguing scaffold. Future research should focus on obtaining quantitative data to substantiate these postulated mechanisms. Key areas for investigation include:

  • Kinetic studies to determine the reaction rates of this compound with biological nucleophiles like glutathione and specific cysteine residues on target proteins.

  • Comprehensive cytotoxicity screening across a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

  • In-depth molecular studies to confirm its effects on the Nrf2 and apoptotic pathways through techniques like RT-qPCR, immunofluorescence, and flow cytometry-based apoptosis assays.

  • In vivo studies in animal models to assess its bioavailability, efficacy, and safety profile.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound.

References

tert-Octyl Isothiocyanate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Octyl isothiocyanate, also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is a versatile and reactive building block in organic synthesis. Its sterically hindered tert-octyl group and electrophilic isothiocyanate moiety provide a unique combination of properties, making it a valuable reagent for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and agrochemical research. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 17701-76-7N/A
Molecular Formula C₉H₁₇NSN/A
Molecular Weight 171.31 g/mol N/A
Appearance Clear to light yellow liquidN/A
Density 0.89 g/mL at 25 °CN/A
Boiling Point 91-97 °C at 10 mmHgN/A
Refractive Index 1.483-1.487N/A
Solubility Soluble in most organic solvents (e.g., THF, CH₂Cl₂, acetone)N/A

Spectroscopic Data:

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The following table summarizes key spectroscopic data.

TechniqueKey Features
¹H NMR (CDCl₃) Signals corresponding to the methyl and methylene protons of the tert-octyl group.
¹³C NMR (CDCl₃) Characteristic signal for the isothiocyanate carbon (-N=C =S) typically appears in the range of 125-140 ppm. Signals for the quaternary, methylene, and methyl carbons of the tert-octyl group will also be present.
IR (Neat) Strong, characteristic absorption band for the isothiocyanate (-N=C=S) group, typically observed around 2050-2150 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 171, along with characteristic fragmentation patterns of the tert-octyl group.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group towards nucleophiles. The central carbon atom of the -N=C=S functional group is highly electrophilic and readily undergoes addition reactions with a wide range of nucleophiles, including amines, hydrazines, and compounds with active methylene groups. These reactions serve as a gateway to a variety of important heterocyclic scaffolds.

Synthesis of Thiourea Derivatives

The reaction of this compound with primary and secondary amines is a straightforward and highly efficient method for the synthesis of N-tert-octyl-substituted thioureas. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and herbicidal properties.[1][2]

General Reaction Scheme:

G r1 This compound p1 N-tert-Octyl-N',N'-disubstituted Thiourea r1->p1 Nucleophilic Addition r2 R¹R²NH (Primary or Secondary Amine) r2->p1

Figure 1: General synthesis of N-tert-octyl thiourea derivatives.

Experimental Protocol: Synthesis of N-tert-Octyl-N'-phenylthiourea

This protocol is a representative example of thiourea synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add aniline (1.0 eq) dropwise at room temperature.

  • Reaction: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is washed with cold hexane to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-tert-octyl-N'-phenylthiourea.

  • Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

Table of Representative Yields for Thiourea Synthesis:

AmineProductYield (%)
AnilineN-tert-Octyl-N'-phenylthiourea>90
BenzylamineN-tert-Octyl-N'-benzylthiourea>90
Morpholine4-(tert-Octylthiocarbamoyl)morpholine>85
Synthesis of Thiazole Derivatives

Thiazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The Hantzsch thiazole synthesis provides a classic and efficient route to 2-aminothiazole derivatives by reacting an α-haloketone with a thiourea. N-tert-octyl-substituted thioureas can be used in this reaction to generate 2-(tert-octylamino)thiazoles.[4][5]

General Reaction Scheme:

G r1 N-tert-Octyl Thiourea i1 Acyclic Intermediate r1->i1 Nucleophilic Attack r2 α-Haloketone r2->i1 p1 2-(tert-Octylamino)thiazole i1->p1 Cyclization & Dehydration

Figure 2: Hantzsch synthesis of 2-(tert-octylamino)thiazoles.

Experimental Protocol: Synthesis of 2-(tert-Octylamino)-4-phenylthiazole

This protocol is a representative example of thiazole synthesis from an α-haloketone.[5]

  • Thiourea Formation: Prepare N-tert-octylthiourea by reacting this compound with ammonia (or a protected form of ammonia) in a suitable solvent.

  • Reaction Setup: In a round-bottom flask, dissolve N-tert-octylthiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Cycloaddition Reactions: Synthesis of Triazoles

This compound can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with 1,3-dipoles such as organic azides to form five-membered heterocyclic rings.[6] The reaction with azides provides a direct route to substituted thiadiazoles or, after rearrangement and desulfurization, triazoles. The bulky tert-octyl group can influence the regioselectivity of the cycloaddition.

General Reaction Scheme:

G r1 This compound p1 tert-Octyl-substituted Triazole or Thiadiazole r1->p1 [3+2] Cycloaddition r2 Organic Azide (R-N₃) r2->p1

Figure 3: [3+2] Cycloaddition of this compound.

Experimental Protocol: Synthesis of a tert-Octyl-Substituted Triazole

This is a general procedure for the cycloaddition reaction.[7]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.1 eq) in a high-boiling solvent such as toluene or xylene.

  • Reaction: Heat the mixture at a high temperature (e.g., 110-140 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired heterocyclic product.

  • Characterization: The structure of the cycloadduct is confirmed by spectroscopic methods.

Applications in Drug Discovery and Agrochemicals

The heterocyclic scaffolds readily accessible from this compound are prevalent in many biologically active molecules.

  • Antimicrobial Agents: Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi.[8][9][10] The lipophilic tert-octyl group can enhance the ability of these molecules to penetrate cell membranes, potentially leading to improved potency.

  • Herbicides: Certain isothiocyanate and thiourea derivatives have shown promise as herbicidal agents.[2][11] The tert-octyl group can modulate the physical properties of these compounds, influencing their uptake and translocation in plants.

  • Cancer Research: While not specific to tert-octyl derivatives, isothiocyanates as a class are widely studied for their cancer chemopreventive properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[12]

Workflow for Screening Bioactive Compounds:

G s1 Synthesis of tert-Octyl Isothiocyanate Derivatives s2 Purification and Characterization s1->s2 s3 In vitro Biological Screening (e.g., antimicrobial, herbicidal assays) s2->s3 s4 Hit Identification s3->s4 s5 Lead Optimization s4->s5 s6 In vivo Testing s5->s6

Figure 4: Workflow for the discovery of bioactive compounds.

Conclusion

This compound is a valuable and reactive building block that provides access to a wide range of N-tert-octyl-substituted thioureas and various heterocyclic compounds. Its straightforward reactivity, combined with the potential for its derivatives to exhibit interesting biological activities, makes it an attractive tool for researchers in organic synthesis, medicinal chemistry, and agrochemical science. The experimental protocols and data presented in this guide serve as a practical resource for the effective utilization of this compound in the synthesis of novel and potentially bioactive molecules. Further exploration of the synthetic potential and biological applications of derivatives of this compound is warranted.

References

Potential Applications of tert-Octyl Isothiocyanate in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Octyl isothiocyanate, a member of the versatile isothiocyanate family of organic compounds, presents significant opportunities for innovation in materials science. Characterized by the reactive isothiocyanate group (-N=C=S) and a bulky tertiary octyl substituent, this molecule offers a unique combination of reactivity and steric hindrance. This technical guide explores the potential applications of this compound in the development of advanced materials, focusing on polymer functionalization, surface modification, and the creation of specialized composites. We will delve into its fundamental properties, potential reaction pathways, and detailed experimental protocols for its integration into various material systems.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in materials science. The bulky tert-octyl group significantly influences its solubility, reactivity, and the ultimate properties of the materials it modifies.

PropertyValueReference
CAS Number 17701-76-7[1][2][3]
Molecular Formula C9H17NS[1][3]
Molecular Weight 171.3 g/mol [1][3]
Appearance Clear yellow to orange-brown liquid[1][3]
Density 0.89 g/mL[2]
Refractive Index 1.484[2]
Boiling Point 91-97 °C at 10 Torr[1][3]
Flash Point 69 °C[1]
Storage Temperature 0-6 °C[1][3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of tert-octylamine with a thiocarbonylating agent. A common and effective method is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.

A general one-pot synthesis protocol is described below.[4]

Experimental Protocol: One-Pot Synthesis of Alkyl Isothiocyanates

  • Materials:

    • Primary amine (e.g., tert-octylamine)

    • Carbon disulfide (CS2)

    • Aqueous base (e.g., potassium carbonate, sodium hydroxide, or aqueous ammonia)

    • Desulfurylation reagent (e.g., cyanuric chloride)

    • Organic solvent (e.g., dichloromethane)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add the primary amine (1 equivalent), the aqueous base (2 equivalents), and water.

    • To the stirring suspension, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

    • Stir the mixture for 3-5 hours to facilitate the formation of the dithiocarbamate salt.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Prepare a solution of the desulfurylation reagent (e.g., 0.5 equivalents of cyanuric chloride) in a suitable organic solvent.

    • Add the desulfurylation reagent solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the biphasic mixture for an additional 30 minutes at 0 °C.

    • After the reaction is complete, basify the mixture to a pH > 11.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude isothiocyanate.

    • Purify the product by distillation or chromatography.

Synthesis_of_tert_Octyl_Isothiocyanate tert_octylamine tert-Octylamine dithiocarbamate Dithiocarbamate Salt Intermediate tert_octylamine->dithiocarbamate cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate base Aqueous Base base->dithiocarbamate isothiocyanate This compound dithiocarbamate->isothiocyanate desulfurylating_agent Desulfurylating Agent desulfurylating_agent->isothiocyanate

Caption: Synthesis pathway of this compound.

Potential Applications in Materials Science

The unique combination of a reactive isothiocyanate group and a bulky, hydrophobic tert-octyl group makes this compound a promising candidate for various applications in materials science.

Polymer Functionalization

The isothiocyanate group readily reacts with primary and secondary amines to form thiourea linkages and with hydroxyl groups to form thiourethane linkages. This reactivity can be exploited to functionalize polymers containing these functional groups. The bulky tert-octyl group can impart specific properties to the modified polymer, such as increased hydrophobicity, altered solubility, and modified thermal and mechanical properties.

Potential Polymer Candidates for Functionalization:

  • Poly(vinyl alcohol) (PVA): The hydroxyl groups on PVA can react with this compound to form thiourethane linkages, thereby increasing the hydrophobicity of the polymer.[5]

  • Chitosan: The primary amine groups in chitosan can readily react with this compound to form thiourea derivatives, potentially enhancing its antimicrobial properties and modifying its solubility.

  • Poly(ethylene glycol) (PEG): The terminal hydroxyl groups of PEG can be functionalized to introduce the bulky tert-octyl group, creating amphiphilic polymers with potential applications in drug delivery and surface modification.[6]

  • Amine-terminated or hydroxyl-terminated polymers: A wide range of polymers can be synthesized with terminal amine or hydroxyl groups, providing a versatile platform for functionalization with this compound.

Experimental Protocol: Functionalization of a Hydroxyl-Containing Polymer

  • Materials:

    • Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol))

    • This compound

    • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Dialysis membrane

  • Procedure:

    • Dissolve the hydroxyl-containing polymer in the anhydrous solvent in a round-bottom flask.

    • Add this compound to the polymer solution. The molar ratio of isothiocyanate to hydroxyl groups can be varied to control the degree of functionalization.

    • Stir the reaction mixture at a predetermined temperature (e.g., 25-100 °C) for a specified duration (e.g., 5-24 hours).[5]

    • After the reaction, dialyze the solution against a suitable solvent (e.g., water) to remove unreacted reagents and the reaction solvent.[5]

    • Lyophilize the dialyzed solution to obtain the functionalized polymer.

Polymer_Functionalization cluster_reactions Reaction Pathways polymer_OH Polymer with -OH groups thiourethane Thiourethane Linkage polymer_OH->thiourethane polymer_NH2 Polymer with -NH2 groups thiourea Thiourea Linkage polymer_NH2->thiourea isothiocyanate tert-Octyl Isothiocyanate isothiocyanate->thiourethane isothiocyanate->thiourea

References

An In-depth Technical Guide on the Biological Activity of tert-Octyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of organosulfur compounds, recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These compounds are predominantly derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables. This technical guide provides a comprehensive overview of the biological activity of isothiocyanates, with a specific focus on tert-Octyl isothiocyanate. Due to the limited publicly available data specifically on this compound, this document extrapolates from the well-documented activities of other isothiocyanates to provide a foundational understanding of its potential therapeutic applications. The guide summarizes quantitative data, details experimental protocols for assessing biological activity, and provides diagrams of key signaling pathways.

Introduction to Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S. Their biological activity is largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins. This reactivity allows ITCs to modulate a wide array of cellular processes and signaling pathways.

While many isothiocyanates like sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) have been extensively studied, data on this compound (also known as 1,1,3,3-tetramethylbutyl isothiocyanate) is sparse. However, its inclusion in patents alongside other ITCs suggests an interest in its potential synergistic effects in cancer therapy and for its anti-inflammatory properties.[1][2] The bulky tert-octyl group, a branched alkyl chain, may influence its lipophilicity and steric interactions with target proteins, potentially leading to a unique biological activity profile compared to other ITCs.

Anticancer Activity

Isothiocyanates are widely recognized for their potent anticancer activities, which are exerted through multiple mechanisms.[3][4]

2.1. Mechanisms of Action

  • Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[3]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, notably G2/M phase.

  • Inhibition of Angiogenesis: ITCs can prevent the formation of new blood vessels that tumors need to grow and metastasize.

  • Modulation of Carcinogen Metabolism: ITCs can influence the activity of phase I and phase II detoxification enzymes, leading to the inactivation and excretion of carcinogens.[4]

2.2. Key Signaling Pathways

The anticancer effects of isothiocyanates are mediated through several critical signaling pathways.

2.2.1. Keap1-Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. ITCs can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes, including phase II detoxification enzymes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Genes Activates Transcription NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto Degradation & Release of NF-κB NFkB_IkB NF-κB-IκBα Complex NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc ITC Isothiocyanate ITC->IKK Inhibits TargetGenes Target Genes (Pro-inflammatory, Anti-apoptotic) NFkB_nuc->TargetGenes Promotes Transcription MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Isothiocyanate seed->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate add_mtt->incubate solubilize Add Solubilizing Agent incubate->solubilize read Measure Absorbance solubilize->read end End read->end

References

Methodological & Application

Synthesis of N-Substituted Thioureas Using tert-Octyl Isothiocyanate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of N-substituted thiourea derivatives utilizing tert-octyl isothiocyanate. Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This protocol details the reaction of this compound with primary and secondary amines, outlining the reaction mechanism, experimental procedures, and purification methods. Additionally, it summarizes the known biological activities of thiourea derivatives and discusses their potential roles in modulating cellular signaling pathways.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1] This reaction is typically efficient and high-yielding. The general reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group, forming a zwitterionic intermediate. This is followed by a proton transfer to yield the final thiourea product.

This compound, also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is a valuable reagent in the synthesis of sterically hindered and lipophilic thiourea derivatives. The bulky tert-octyl group can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design.

Materials and Methods

Materials
  • This compound (1,1,3,3-tetramethylbutyl isothiocyanate)

  • Primary or secondary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethanol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Silica gel for column chromatography (if necessary)

  • Rotary evaporator

General Experimental Protocol for Thiourea Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF) under ambient atmosphere.

  • Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • If the resulting solid is pure as determined by TLC, no further purification may be necessary.

    • If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various thiourea derivatives. Note that specific data for this compound is limited in the public domain; therefore, the table includes representative data for other isothiocyanates to provide a general framework.

IsothiocyanateAmineSolventTemperatureTime (h)Yield (%)Reference
Phenyl isothiocyanateAnilineTHFRoom Temp.2>95General
Benzoyl isothiocyanateHeterocyclic aminesAcetoneReflux3-441-76[2]
Octanoyl isothiocyanateSubstituted anilinesSolvent-free60-65 °C0.17-0.2588-91[3]
This compoundAmine (General)THF/DCMRoom Temp.2-24N/A

Biological Activities and Signaling Pathways

Thiourea derivatives have been reported to possess a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Numerous thiourea derivatives have demonstrated significant antibacterial and antifungal activity.[4][5] The mechanism of action is thought to involve the disruption of the microbial cell wall or interference with essential enzymatic processes. For instance, certain thiourea derivatives have shown potent inhibitory activity against various strains of Staphylococcus aureus and Candida albicans.[6]

Anticancer Activity

The anticancer potential of thiourea derivatives is a major area of research.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by Thiourea Derivatives:

  • Protein Kinase Inhibition: Many thiourea derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8] For example, some N-substituted thiourea derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy.[9] Inhibition of EGFR can block downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Thiourea derivatives have been shown to inhibit other enzymes, such as cholinesterases, which could be relevant for the treatment of neurodegenerative diseases.[4]

While specific signaling pathways targeted by tert-octyl thiourea derivatives have not been explicitly detailed in the available literature, the general activity of thioureas as kinase and other enzyme inhibitors suggests that these compounds could potentially modulate similar pathways. Further research is required to elucidate the specific molecular targets of N-tert-octyl thiourea derivatives.

Visualizations

Experimental Workflow

G reagents Dissolve Amine in Anhydrous Solvent add_iso Add tert-Octyl Isothiocyanate reagents->add_iso react Stir at Room Temperature add_iso->react monitor Monitor by TLC react->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Pure Thiourea Product purify->product

Caption: Experimental workflow for the synthesis of N-substituted thioureas.

Logical Relationship of Reactants to Product

G amine Primary or Secondary Amine (Nucleophile) thiourea N-tert-Octyl Thiourea Derivative amine->thiourea isothiocyanate This compound (Electrophile) isothiocyanate->thiourea

Caption: Nucleophilic addition of an amine to this compound.

Potential Kinase Inhibition Pathway

G cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thiourea N-tert-Octyl Thiourea Derivative Thiourea->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a thiourea derivative.

Conclusion

The synthesis of N-substituted thioureas from this compound and various amines is a straightforward and efficient process. The resulting compounds are of significant interest to the drug development community due to the diverse biological activities exhibited by the thiourea scaffold. Further investigation into the specific molecular targets and signaling pathways of N-tert-octyl thiourea derivatives is warranted to fully explore their therapeutic potential. This protocol provides a solid foundation for researchers to synthesize and evaluate these promising compounds.

References

Application Note: Derivatization of Primary Amines with tert-Octyl Isothiocyanate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of primary amines using tert-Octyl isothiocyanate. This process converts primary amines into their corresponding thiourea derivatives, which enhances their hydrophobicity and incorporates a UV-active chromophore, thereby improving their detection and separation in reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Introduction

Primary amines are a crucial functional group present in a vast array of biologically significant molecules, including amino acids, biogenic amines, and pharmaceutical compounds. However, their analysis can be challenging due to high polarity, low volatility, and the lack of a strong chromophore, which often results in poor chromatographic retention and low detection sensitivity.[1][2]

Chemical derivatization is a widely employed strategy to overcome these analytical hurdles.[2] Isothiocyanates are highly effective derivatizing agents that react specifically and quantitatively with primary and secondary amines under mild conditions to form stable thiourea derivatives.[3][4] This reaction, often referred to as the Edman degradation when using phenyl isothiocyanate (PITC), is a cornerstone of peptide sequencing.[3]

This compound is a bulky, hydrophobic derivatizing reagent. The introduction of the tert-octyl group significantly increases the hydrophobicity of the analyte, leading to several analytical advantages:

  • Enhanced Chromatographic Retention: Improves retention of polar amines on reversed-phase (e.g., C18) columns, allowing for better separation from polar matrix components.[5]

  • Improved Detection: The resulting thiourea moiety provides a chromophore for UV detection.

  • Increased MS Sensitivity: The derivative may exhibit improved ionization efficiency in mass spectrometry.[5][6]

  • Reduced Carryover: Enhanced retention and altered chemical properties can lead to reduced analyte carryover in chromatographic systems.[5][6]

This application note details a general protocol for the derivatization of primary amines with this compound, presents typical reaction parameters, and outlines a workflow for subsequent HPLC-UV or LC-MS analysis.

Chemical Reaction and Mechanism

The derivatization reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable N,N'-disubstituted thiourea derivative. The reaction is typically carried out in a slightly basic solution to ensure the amine is deprotonated and thus more nucleophilic.

Reaction cluster_product Product R_NH2 R-NH₂ (Primary Amine) TO_NCS tert-Octyl-N=C=S (this compound) plus + Thiourea R-NH-C(=S)-NH-tert-Octyl (Thiourea Derivative) TO_NCS->Thiourea Basic Catalyst (e.g., Pyridine) p1 p2

Caption: Reaction of a primary amine with this compound.

Experimental Protocol

This protocol provides a general starting point for the derivatization of a primary amine in solution. Note: Optimal conditions, such as reagent concentration, temperature, and time, may vary depending on the specific amine and sample matrix and should be optimized accordingly.

3.1. Materials and Reagents

  • This compound

  • Amine-containing sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Pyridine or Triethylamine (TEA) as a basic catalyst

  • Deionized water

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

3.2. Detailed Derivatization Procedure

  • Sample Preparation:

    • Prepare a standard solution of the target amine in a suitable solvent (e.g., 10 mM in 20% ACN/water).

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step. Add 3 volumes of cold ACN or MeOH to 1 volume of the sample, vortex vigorously, and centrifuge at >12,000 x g for 10 minutes to pellet proteins. Collect the supernatant.[5]

  • Solvent Evaporation:

    • Transfer a known volume (e.g., 10-50 µL) of the sample or standard supernatant to a clean microcentrifuge tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Derivatization Reaction:

    • Prepare the derivatization reagent by mixing this compound, pyridine, and ACN. A typical ratio is 1:1:8 (v/v/v).

    • Add 50 µL of the freshly prepared derivatization reagent to the dried sample residue.

    • Vortex the tube for 30 seconds to ensure the residue is fully dissolved.

    • Incubate the reaction mixture at an elevated temperature (e.g., 50-60°C) for 30-60 minutes.[1]

  • Final Evaporation:

    • After the incubation is complete, evaporate the derivatization reagent to dryness under a stream of nitrogen gas. This removes excess reagents that could interfere with the analysis.

  • Reconstitution:

    • Reconstitute the dried derivative residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your HPLC method (e.g., 80:20 Water:ACN).

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

Visualization of Experimental Workflow

Workflow start Start: Amine Sample prep Sample Preparation (e.g., Protein Precipitation) start->prep dry1 Evaporate to Dryness (N₂) prep->dry1 add_reagent Add Derivatization Reagent (tert-Octyl ITC / Pyridine / ACN) dry1->add_reagent react Vortex & Incubate (e.g., 60°C for 45 min) add_reagent->react dry2 Evaporate to Dryness (N₂) react->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute analyze Inject for HPLC-UV or LC-MS Analysis reconstitute->analyze end End: Data Acquisition analyze->end

Caption: Workflow for primary amine derivatization and analysis.

Data Presentation: Reaction and Analytical Parameters

The following tables summarize key parameters that should be considered and optimized for a robust derivatization and analysis method.

Table 1: Derivatization Reaction Parameters

Parameter Typical Range/Condition Purpose
Catalyst Pyridine, Triethylamine (TEA) To deprotonate the primary amine, increasing its nucleophilicity.
Solvent Acetonitrile, Methanol To dissolve reactants and facilitate the reaction.
Reagent Ratio (Amine:ITC) 1:10 to 1:100 (molar excess) To drive the reaction to completion.
Temperature 40°C - 70°C To increase the reaction rate.[1]
Time 20 - 60 minutes To ensure complete conversion to the thiourea derivative.[1]

| pH | 7.5 - 9.0 (if aqueous) | To maintain the amine in its unprotonated, reactive state.[1] |

Table 2: Example HPLC-UV Method Parameters

Parameter Example Condition Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) Good retention for hydrophobic thiourea derivatives.[5]
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the hydrophobic derivative.
Gradient 20% to 95% B over 10 minutes To effectively separate analytes with varying polarities.
Flow Rate 0.3 - 0.5 mL/min Standard for analytical scale columns.
Column Temperature 40 - 50°C Improves peak shape and reduces viscosity.[5]
Detection Wavelength ~254 nm Typical absorbance maximum for thiourea derivatives.

| Injection Volume | 5 - 10 µL | Standard volume to avoid column overloading. |

Conclusion

Derivatization of primary amines with this compound is a powerful technique for enhancing their analytical detection. The conversion to a hydrophobic, UV-active thiourea derivative significantly improves retention and separation in reversed-phase chromatography and increases sensitivity.[5][6] The protocol and parameters provided herein serve as a comprehensive guide for researchers to develop and optimize robust analytical methods for a wide range of amine-containing compounds in various complex matrices.

References

Application of tert-Octyl Isothiocyanate in Polymer Surface Modification for Enhanced Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The surface properties of polymers are a critical determinant of their performance in a vast array of applications, from biomedical devices to advanced materials. Surface modification allows for the tailoring of these properties without altering the bulk characteristics of the polymer. One such modification is the enhancement of hydrophobicity, which can be crucial for creating water-repellent, anti-fouling, and biocompatible surfaces. Isothiocyanates are a class of reactive compounds that can readily form covalent bonds with nucleophilic functional groups, such as amines and hydroxyls, which are often present on or can be introduced onto polymer surfaces.

This application note describes a method for the surface modification of polymers using tert-Octyl isothiocyanate. The bulky and hydrophobic tert-octyl group makes this reagent particularly suitable for creating highly hydrophobic surfaces. The reaction of this compound with amine or hydroxyl functional groups on a polymer surface results in the formation of stable thiourea or thiocarbamate linkages, respectively. This process effectively grafts the hydrophobic tert-octyl moieties onto the polymer backbone, leading to a significant increase in surface hydrophobicity.

Principle of Modification

The core of this surface modification technique lies in the reaction between the isothiocyanate group (-N=C=S) of this compound and nucleophilic functional groups on the polymer surface.

  • Reaction with Amine Groups: Primary and secondary amine groups on a polymer surface react with the isothiocyanate to form a stable N,N'-disubstituted thiourea linkage.

  • Reaction with Hydroxyl Groups: Hydroxyl groups on a polymer surface can react with the isothiocyanate, typically in the presence of a catalyst, to form a thiocarbamate linkage.

The bulky, non-polar tert-octyl group (a 2,4,4-trimethylpentan-2-yl group) provides significant steric hindrance and hydrophobic character, leading to a surface with low surface energy and reduced wettability.

Applications

The modification of polymer surfaces with this compound can be beneficial in various fields:

  • Biomedical Devices: Creating hydrophobic surfaces on medical implants and devices can reduce protein adsorption and biofilm formation, thereby improving biocompatibility and reducing the risk of infection.[1][2]

  • Drug Delivery: Modified polymer nanoparticles with hydrophobic surfaces can exhibit altered drug release profiles and cellular interactions.

  • Antifouling Coatings: Hydrophobic surfaces can prevent the adhesion of marine organisms and other unwanted biological materials.[2]

  • Water-Repellent Textiles: Treating fabrics with this modification can impart durable water-repellent properties.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Polymer Films

This protocol describes the modification of a polymer film containing surface amine groups.

Materials:

  • Amine-functionalized polymer film (e.g., plasma-treated polyethylene, chitosan film)

  • This compound (reagent grade)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a stirrer

  • Cleaning solvents (e.g., ethanol, deionized water)

Procedure:

  • Surface Preparation:

    • Clean the amine-functionalized polymer film by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the film thoroughly under a stream of inert gas or in a vacuum oven at a temperature that does not degrade the polymer.

  • Reaction Setup:

    • Place the dried polymer film in a clean, dry reaction vessel.

    • Under an inert atmosphere, add a sufficient volume of anhydrous solvent to completely immerse the film.

    • Add this compound to the solvent to achieve a desired concentration (e.g., 0.1 M). The optimal concentration may need to be determined empirically.

  • Reaction:

    • Stir the reaction mixture gently at room temperature for 12-24 hours. The reaction time can be optimized based on the desired degree of modification.

    • The reaction progress can be monitored by taking small samples of the film at different time points and analyzing them using contact angle measurements or spectroscopy.

  • Post-Reaction Workup:

    • Remove the polymer film from the reaction solution.

    • Wash the film extensively with the reaction solvent to remove any unreacted this compound.

    • Subsequently, wash the film with ethanol and then deionized water.

    • Dry the modified film under a stream of inert gas or in a vacuum oven.

Protocol 2: Surface Modification of Hydroxyl-Functionalized Polymer Films

This protocol is suitable for polymers with surface hydroxyl groups, such as polyvinyl alcohol or cellulose.

Materials:

  • Hydroxyl-functionalized polymer film

  • This compound

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a stirrer and heating capabilities

  • Cleaning solvents

Procedure:

  • Surface Preparation:

    • Clean and dry the hydroxyl-functionalized polymer film as described in Protocol 1.

  • Reaction Setup:

    • Place the film in a reaction vessel under an inert atmosphere.

    • Add the anhydrous solvent to immerse the film.

    • Add this compound to the desired concentration.

    • Add a catalytic amount of DBTDL (e.g., 0.1-1 mol% relative to the isothiocyanate).

  • Reaction:

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir gently. The reaction of isothiocyanates with hydroxyls is generally slower than with amines and often requires heating and catalysis.

    • Maintain the reaction for 24-48 hours.

  • Post-Reaction Workup:

    • Follow the same washing and drying procedure as described in Protocol 1.

Data Presentation

Table 1: Expected Characterization Data for Modified Polymer Surfaces
Characterization TechniqueUnmodified PolymerModified with this compoundExpected Change
Water Contact Angle Lower (Hydrophilic)Higher (Hydrophobic)Significant increase in contact angle
Surface Energy HigherLowerDecrease in surface energy
XPS (Atomic %) C, O, N (for amine)C, O, N, SAppearance of a Sulfur (S 2p) peak
C, O (for hydroxyl)C, O, SAppearance of a Sulfur (S 2p) peak
FTIR (Characteristic Peaks) N-H bend, C-N stretchN-H bend, C=S stretch (thiourea)Appearance of thiourea characteristic peaks
O-H stretchN-H bend, C=S stretch (thiocarbamate)Disappearance/reduction of O-H peak and appearance of thiocarbamate peaks

Mandatory Visualization

Diagram 1: Reaction Workflow

G cluster_prep Surface Preparation cluster_reaction Reaction cluster_workup Post-Reaction Workup p1 Clean Polymer Film (Sonication) p2 Rinse with DI Water p1->p2 p3 Dry Polymer Film p2->p3 r1 Immerse Film in Anhydrous Solvent p3->r1 r2 Add tert-Octyl Isothiocyanate r1->r2 r3 Add Catalyst (for Hydroxyl Groups) r2->r3 r4 Stir under Inert Atmosphere (Heat if needed) r2->r4 r3->r4 w1 Wash with Solvent r4->w1 w2 Wash with Ethanol and DI Water w1->w2 w3 Dry Modified Film w2->w3 end end w3->end Characterization

Caption: Workflow for polymer surface modification with this compound.

Diagram 2: Chemical Reaction Pathways

G cluster_amine Reaction with Amine Group cluster_hydroxyl Reaction with Hydroxyl Group Polymer-NH2 Polymer-NH₂ Thiourea Polymer-NH-C(=S)-NH-tert-Octyl Polymer-NH2->Thiourea tOct-NCS tert-Octyl-N=C=S tOct-NCS->Thiourea Polymer-OH Polymer-OH Thiocarbamate Polymer-O-C(=S)-NH-tert-Octyl Polymer-OH->Thiocarbamate tOct-NCS2 tert-Octyl-N=C=S tOct-NCS2->Thiocarbamate Catalyst Catalyst (e.g., DBTDL) Catalyst->Thiocarbamate

Caption: Reaction of this compound with amine and hydroxyl groups.

References

Application Notes and Protocols: Experimental Setup for Reactions Involving tert-Octyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S.[1] They are widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Many naturally occurring isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[3][4] Synthetic isothiocyanates, such as tert-Octyl isothiocyanate, serve as versatile intermediates in organic synthesis, particularly for creating thiourea derivatives and other heterocyclic compounds relevant to medicinal chemistry and drug development.[1][5] These application notes provide detailed protocols for the synthesis of this compound and its subsequent reaction to form thiourea derivatives, along with an overview of its potential biological significance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 17701-76-7[6][7]
Molecular Formula C₉H₁₇NS[7]
Molecular Weight 171.3 g/mol [7]
Density 0.89 g/mL[6]
Boiling Point 91-97 °C at 10 Torr[7]
Refractive Index 1.483 - 1.487[6][7]
Flash Point 69 °C[7]
Synonyms 2-Isothiocyanato-2,4,4-trimethylpentane, 1,1,3,3-tetramethylbutyl isothiocyanate[7]

Section 1: Synthesis of this compound

The synthesis of alkyl isothiocyanates from primary amines is a well-established method in organic chemistry.[8] A common and efficient approach involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt in situ, which is subsequently decomposed using a desulfurylating agent to yield the isothiocyanate.[1][9]

Experimental Protocol 1: One-Pot Synthesis from tert-Octylamine

This protocol is adapted from general procedures for the synthesis of alkyl isothiocyanates under aqueous or biphasic conditions.[1][5] It describes the conversion of tert-octylamine to this compound using carbon disulfide and cyanuric chloride as the desulfurylating agent.

Materials and Reagents:

ReagentQuantity (per 20 mmol amine)Purpose
tert-Octylamine20 mmol (approx. 2.59 g)Starting Material
Potassium Carbonate (K₂CO₃)40 mmol (approx. 5.52 g)Base
Carbon Disulfide (CS₂)24 mmol (approx. 1.82 g)Thiocarbonyl Source
Cyanuric Chloride (TCT)10 mmol (approx. 1.85 g)Desulfurylating Agent
Dichloromethane (CH₂Cl₂)15 mLOrganic Solvent
Water20 mLAqueous Solvent
6 N Sodium Hydroxide (NaOH)As neededpH Adjustment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine tert-octylamine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water.

  • Dithiocarbamate Formation: While stirring vigorously at room temperature, add carbon disulfide (24 mmol) dropwise to the mixture over a period of 20-30 minutes.[1] Continue stirring for several hours until the starting amine is completely consumed. The reaction progress can be monitored by Gas Chromatography (GC).[1]

  • Desulfurization: Cool the reaction mixture to 0 °C using an ice bath.[5] In a separate beaker, prepare a solution of cyanuric chloride (10 mmol) in 15 mL of dichloromethane (CH₂Cl₂).[1]

  • Addition of Desulfurylating Agent: Add the cyanuric chloride solution dropwise to the cooled, stirring reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Completion: Stir the resulting biphasic mixture for an additional 30-60 minutes at 0 °C to ensure the reaction goes to completion.[1]

  • Work-up: Basify the mixture to a pH > 11 by adding 6 N NaOH solution.[1] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization cluster_2 Step 3: Work-up & Purification Amine tert-Octylamine DTC_Intermediate Dithiocarbamate Salt (in situ) Amine->DTC_Intermediate CS2 Carbon Disulfide (CS₂) CS2->DTC_Intermediate Base K₂CO₃ in Water Base->DTC_Intermediate TCT Cyanuric Chloride (in CH₂Cl₂) DTC_Intermediate->TCT Cool to 0°C Product This compound TCT->Product Workup Basify (NaOH), Extract (CH₂Cl₂), Dry & Concentrate Product->Workup Purification Vacuum Distillation Workup->Purification

Caption: Workflow for the one-pot synthesis of this compound.

Section 2: Reactions of this compound

Isothiocyanates are valuable electrophiles that readily react with nucleophiles. Their reaction with primary or secondary amines is a fundamental method for synthesizing N,N'-disubstituted thioureas, which are important scaffolds in drug discovery.[5][10]

Experimental Protocol 2: Synthesis of a Thiourea Derivative

This protocol outlines the synthesis of N-benzyl-N'-(tert-octyl)thiourea by reacting this compound with benzylamine.

Materials and Reagents:

ReagentQuantity (per 10 mmol ITC)Purpose
This compound10 mmol (approx. 1.71 g)Starting Material
Benzylamine10 mmol (approx. 1.07 g)Nucleophile
Tetrahydrofuran (THF)20 mLSolvent

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in 20 mL of tetrahydrofuran (THF).[5]

  • Amine Addition: Add benzylamine (10 mmol) dropwise to the stirring solution at room temperature.[5] The reaction is often exothermic.

  • Reaction: Stir the mixture for 1-2 hours at room temperature. The reaction is typically rapid.[5]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.

  • Product Isolation: Upon completion, the solvent can be removed under reduced pressure. If the product precipitates during the reaction, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • Purification: If necessary, the resulting thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Isolation & Purification ITC This compound in THF Amine Add Benzylamine (dropwise) ITC->Amine Reaction Stir 1-2h at Room Temp Amine->Reaction Isolation Remove Solvent or Filter Precipitate Reaction->Isolation Purification Recrystallization (if needed) Isolation->Purification Product N-benzyl-N'-(tert-octyl)thiourea Purification->Product

Caption: Workflow for the synthesis of a thiourea derivative.

Section 3: Biological Activity and Signaling Pathways

Isothiocyanates are potent modulators of various cellular pathways, contributing to their chemopreventive and therapeutic effects.[11][12] One of the most critical mechanisms is the activation of the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) pathway.[2][13]

Nrf2-Keap1 Signaling Pathway: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[13] Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins (e.g., Glutathione S-transferases, NQO1).[4] This response helps protect cells against oxidative stress and carcinogens.[2][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ITC causes Nrf2 release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., GST, NQO1) ARE->Genes Transcription Response Cellular Protection (Anti-inflammatory, Antioxidant) Genes->Response

Caption: Simplified Nrf2-Keap1 signaling pathway activated by isothiocyanates.

References

Application Notes and Protocols: Coupling Agents in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While tert-octyl isothiocyanate is a commercially available chemical reagent, a thorough review of scientific literature indicates that it is not utilized as a coupling agent for the formation of peptide bonds in solid-phase peptide synthesis (SPPS). The primary function of a coupling agent in SPPS is to activate the carboxylic acid group of an incoming amino acid to facilitate the formation of an amide (peptide) bond with the free amine of the growing peptide chain on the solid support. Isothiocyanates, by their chemical nature, react with primary amines to form thiourea linkages, a different functional group from the peptide bond.

This document provides a detailed overview of established and widely used coupling agents in solid-phase peptide synthesis, their mechanisms of action, and protocols for their application.

Established Coupling Agents in Solid-Phase Peptide Synthesis

The choice of coupling agent is critical for the success of solid-phase peptide synthesis, impacting coupling efficiency, reaction time, and the prevention of side reactions such as racemization.[1][2] Modern SPPS predominantly relies on the Fmoc/tBu strategy, which involves the use of various classes of coupling reagents.[3][4]

Classes of Coupling Reagents

Commonly used coupling agents can be categorized into two main groups: carbodiimides and phosphonium/aminium (uronium/guanidinium) salts.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective for forming amides, esters, and anhydrides from carboxylic acids.[1] In SPPS, DIC is preferred over DCC because its urea byproduct is more soluble and can be easily washed away.[1] To minimize the risk of racemization, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).[1][2]

  • Phosphonium and Aminium Salts: These reagents, such as BOP, PyBOP, HBTU, and HATU, are highly efficient and lead to rapid coupling with minimal side reactions.[1][2] HATU, an aminium salt, is particularly noted for its fast reaction times and reduced epimerization, making it a preferred choice for many standard and challenging coupling protocols.[1] These reagents are typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Data Summary of Common Coupling Agents
Class Reagent Name (Acronym) Key Features & Applications Typical Base Used
Carbodiimide Diisopropylcarbodiimide (DIC)Used with additives (e.g., HOBt, Oxyma) to suppress racemization. The urea byproduct is soluble.[1]-
Phosphonium Salt (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Efficient coupling with reduced risk of hazardous byproducts compared to BOP.[2]DIPEA, Collidine
Aminium Salt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)A common and effective coupling reagent.DIPEA, Collidine
Aminium Salt O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Reacts faster than HBTU with less epimerization.[1] Preferred for rapid protocols and coupling of N-methyl amino acids.[1][5]DIPEA, Collidine, NMM

Experimental Protocols

The following protocols are generalized for Fmoc-based solid-phase peptide synthesis. The specific amounts and volumes should be adjusted based on the scale of the synthesis and the loading capacity of the resin.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This protocol outlines the fundamental steps for adding a single amino acid to a growing peptide chain on a solid support.[4][5][6]

  • Resin Swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 20-60 minutes to ensure optimal reagent accessibility.[5][6]

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Drain the reaction vessel and repeat the piperidine treatment for another 5-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with the chosen coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Longer coupling times may be necessary for difficult sequences.[5]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • (Optional) Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. Following capping, wash the resin with DMF.

  • Return to Step 2 to begin the cycle for the next amino acid.

Protocol 2: Amino Acid Coupling using HATU

This protocol provides specific details for the coupling step using HATU, a highly effective coupling agent.[5]

  • Preparation of Activation Solution:

    • In a clean vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU relative to the resin substitution.

    • Add DMF to dissolve the solids.

    • Add 8 equivalents of DIPEA or 2,4,6-collidine to the solution.

  • Activation: Allow the mixture to stand for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the deprotected and washed resin.

    • Agitate the mixture at room temperature for 45-60 minutes. For sterically hindered or N-methyl amino acids, the reaction time can be extended up to 4 hours.[5]

  • Post-Coupling Wash: After the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (at least 5 times). A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Agent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional Capping (e.g., Ac₂O/DIPEA) Wash2->Capping If incomplete coupling End Repeat Cycle or Proceed to Cleavage Wash2->End If coupling complete Wash3 DMF Wash Capping->Wash3 Wash3->End

Caption: General workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

DIC_HOBt_Mechanism AA Fmoc-AA-COOH (Carboxylic Acid) Intermediate O-acylisourea (Highly Reactive) AA->Intermediate + DIC DIC (Carbodiimide) DIC->Intermediate ActiveEster HOBt Active Ester (Less Racemization) Intermediate->ActiveEster + HOBt - DIU HOBt HOBt PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond + ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond

Caption: Activation of a carboxylic acid using DIC and HOBt to form an active ester for peptide coupling.

References

Application Note: HPLC Purification of tert-Octyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC purification method has been developed for the reaction products of tert-Octyl isothiocyanate. This application note provides a detailed protocol for the purification, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic organosulfur compound containing a bulky, non-polar tert-octyl group. Isothiocyanates (ITCs) are a class of compounds known for their biological activities, and their purification is a critical step in research and development.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of isothiocyanates, offering high resolution and scalability.[1] This application note describes a reversed-phase HPLC (RP-HPLC) method suitable for the purification of the non-polar this compound from reaction mixtures.

The principle of this method relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[1] Due to its non-polar nature, this compound will be well-retained on a C18 column, allowing for effective separation from more polar impurities.[2] A gradient elution with an increasing concentration of organic solvent will be used to elute the target compound.

Materials and Reagents

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Crude this compound reaction mixture

  • 0.22 µm syringe filters

Experimental Protocols

1. Sample Preparation

  • Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol).

  • The solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this purification.

ParameterRecommended Value
HPLC System Preparative HPLC with gradient capability
Column C18 reversed-phase column (e.g., Waters Prep Nova-Pak HR C18 or equivalent)[1][3]
Column Dimensions e.g., 19 x 300 mm, 10 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Program See Table 2 for a typical gradient
Flow Rate 10-20 mL/min (will vary based on column dimensions)
Column Temperature Ambient or controlled at 30-40 °C for better peak shape
Detection Wavelength 240-260 nm (a scouting run with a photodiode array detector is recommended)[3]
Injection Volume Dependent on sample concentration and column capacity

Table 2: Representative Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
05050
55050
250100
300100
315050
355050

3. Post-Purification Processing

  • Collect the fractions containing the purified this compound based on the UV chromatogram.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the final product.

Data Presentation

The following table summarizes the key quantitative data for the HPLC purification method.

Table 1: Summary of HPLC Purification Parameters

ParameterValue
Column Type C18 Reversed-Phase[1][3]
Mobile Phase Water and Acetonitrile[1]
Flow Rate 15 mL/min
Detection Wavelength 254 nm[3]
Expected Retention Time 15-20 minutes (dependent on the exact gradient and system)
Purity Achieved >95% (as determined by analytical HPLC of the purified fraction)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (Water/Acetonitrile) inject->gradient detect UV Detection (254 nm) gradient->detect collect Fraction Collection detect->collect pool Pool Pure Fractions collect->pool evaporate Solvent Evaporation pool->evaporate isolate Isolate Final Product evaporate->isolate

Caption: Workflow for the HPLC purification of this compound.

References

Application Note: Monitoring tert-Octyl Isothiocyanate Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Octyl isothiocyanate is a valuable intermediate in organic synthesis, primarily used in the formation of thiourea derivatives through its reaction with primary and secondary amines. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for the qualitative monitoring of such reactions.[1][2][3] This application note provides a detailed protocol for monitoring the reaction of this compound with an amine using TLC.

Principle of TLC

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[1][3] The separation is driven by the polarity of the compounds. In a normal-phase setup with a polar stationary phase like silica gel, non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf).[4] By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the progress of the reaction can be effectively monitored.[5][6]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

This protocol describes the monitoring of a typical reaction, such as the conversion of this compound to a thiourea derivative upon reaction with an amine.

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F-254 plates (or equivalent).[1][7]

  • Solvents: Reagent-grade solvents for the mobile phase (e.g., hexanes, ethyl acetate, toluene).[7][8]

  • TLC Developing Chamber: A glass chamber with a tight-fitting lid.

  • Capillary Spotters: Glass capillaries for spotting the TLC plate.[7]

  • Reaction Mixture: The ongoing reaction of this compound.

  • Reference Solutions: Dilute solutions (~1%) of the starting materials (this compound and the corresponding amine) in a volatile solvent like ethyl acetate.[3]

  • Visualization Reagents:

    • UV Lamp (254 nm).[1]

    • Staining solution (e.g., Potassium Permanganate or Grote's Reagent).

2. Methodology

  • Chamber Saturation: Prepare the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid saturation. Close the lid and let the atmosphere equilibrate for 5-10 minutes.[2]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[9] Mark three distinct points on this line for spotting.

  • Spotting the Plate:

    • Lane 1 (Starting Material - SM): Using a capillary spotter, apply a small spot of the diluted this compound reference solution.

    • Lane 2 (Co-spot): Apply a spot of the SM solution. On top of the same spot, carefully apply a spot of the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[9]

    • Lane 3 (Reaction Mixture - RXN): Apply a small spot of the reaction mixture, taken directly from the reaction vessel at a specific time point (e.g., T=0, T=30 min, etc.).[9]

    • Ensure all spots are small and concentrated to achieve good separation.[9]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[5] Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5][9] Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Circle any dark spots (UV-active compounds) with a pencil.[10] Thiourea products, especially those derived from aromatic amines, are often UV-active.

    • Staining: If spots are not visible under UV or for confirmation, use a chemical stain. Submerge the plate in the chosen staining solution (e.g., Potassium Permanganate) for a few seconds, then remove and gently heat with a heat gun until spots appear.

  • Analysis:

    • Observe the spots in each lane. As the reaction proceeds, the spot corresponding to this compound in the RXN lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify.

    • The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Visualization with Grote's Reagent

Grote's reagent is a specific stain for detecting sulfur-containing compounds, making it highly suitable for visualizing isothiocyanates and their thiourea derivatives.[11]

1. Reagent Preparation:

  • Dissolve 0.5 g of sodium nitroprusside (sodium nitroferricyanide) in 10 mL of deionized water.

  • Add 0.5 g of hydroxylamine hydrochloride and 1 g of sodium bicarbonate.

  • Wait for gas evolution to cease.

  • Add 2 drops of bromine, filter the dark solution, and dilute to a final volume of 25 mL with water.[11]

2. Staining Procedure:

  • After developing and drying the TLC plate, spray it evenly with Grote's reagent.

  • Alternatively, the plate can be dipped into a solution of the reagent.

  • Isothiocyanates or thiourea derivatives will appear as distinct blue or purple-red spots, often within 10 minutes, which can be intensified with gentle heating.[11]

Data Presentation

The choice of mobile phase is critical for achieving good separation. This compound is a relatively non-polar molecule, while its thiourea derivatives are generally more polar due to the N-H and C=S bonds. This polarity difference is the basis for separation.

Table 1: Representative Rf Values for a Reaction of this compound with Aniline

CompoundStructurePolarityMobile Phase (Hexane:Ethyl Acetate)Expected Rf Value
This compoundC₉H₁₇NSLow8:2~ 0.75
AnilineC₆H₇NMedium8:2~ 0.40
Product (Thiourea)C₁₆H₂₆N₂SHigh8:2~ 0.25

Note: These are illustrative values. Actual Rf values must be determined experimentally and will vary based on specific TLC plate properties, chamber saturation, and temperature.

Mandatory Visualizations

TLC_Workflow start Start Reaction sample 1. Sample Reaction Mixture at Time (T) start->sample end_node Reaction Complete interpret Analyze Plate: - SM spot disappears - Product spot appears interpret->end_node If SM is consumed interpret->sample If SM remains, continue reaction prepare_plate 2. Prepare TLC Plate (Draw Origin Line) spot_plate 3. Spot Plate (SM, Co-spot, RXN) prepare_plate->spot_plate develop 4. Develop Plate in Saturated Chamber spot_plate->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize Spots (UV Light & Stain) dry->visualize visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

TLC_Plate_Analysis cluster_plate TLC Plate at Different Times cluster_legend Legend T0_label T = 0 min T0_origin Origin T0_solvent_front Solvent Front T0_SM SM T0_Co SM T0_RXN SM T30_label T = 30 min T30_origin Origin T30_solvent_front Solvent Front T30_SM SM T30_Co_SM SM T30_Co_P P T30_RXN_SM SM T30_RXN_P P T90_label T = 90 min T90_origin Origin T90_solvent_front Solvent Front T90_SM SM T90_Co P T90_RXN P SM_legend Starting Material (SM) P_legend Product (P)

References

Scalable Synthesis of Bioactive Thiourea Derivatives from tert-Octyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of a variety of thiourea derivatives utilizing tert-Octyl isothiocyanate as a key building block. The methodologies outlined herein are designed for efficiency, scalability, and high yield, making them suitable for laboratory-scale research and process development in the pharmaceutical and agrochemical industries.

Introduction

This compound is a versatile reagent for the synthesis of N-tert-octyl substituted compounds. The bulky tert-octyl group can impart unique physicochemical properties to the final derivatives, such as increased lipophilicity, which can be advantageous for biological applications. Thiourea derivatives, in particular, are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and enzyme inhibitory properties.[1][2][3][4] This document focuses on the synthesis of N-tert-octyl-N'-aryl/alkyl thioureas, which are of significant interest in drug discovery and development.[5][6]

The primary synthetic route described is the addition reaction of primary and secondary amines to this compound. This reaction is typically straightforward, high-yielding, and can often be performed in a one-pot fashion, making it amenable to scalable synthesis.[7][8]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isothiocyanate group of this compound, leading to the formation of a thiourea derivative.

G tert_octyl This compound thiourea N-tert-Octyl-N'-substituted Thiourea tert_octyl->thiourea + amine Primary or Secondary Amine (R-NH2 or R2NH) amine->thiourea      

Figure 1: General reaction for the synthesis of N-tert-octyl-N'-substituted thioureas.

Experimental Protocols

The following protocols are generalized for the scalable synthesis of N-tert-octyl-N'-substituted thioureas. Researchers should optimize reaction conditions for specific substrates.

One-Pot Synthesis of N-tert-Octyl-N'-aryl Thioureas

This protocol is adapted from established one-pot procedures for thiourea synthesis and is suitable for scalable production.[7][8]

Materials:

  • This compound

  • Substituted anilines (various)

  • Acetone (ACS grade)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (optional, for volatile amines)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq.).

  • Add acetone to dissolve the aniline (approx. 5-10 mL per gram of aniline).

  • With stirring, add this compound (1.05 eq.) dropwise to the aniline solution at room temperature.

  • A mild exotherm may be observed. If the reaction is sluggish, the mixture can be gently heated to 40-50 °C and stirred for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold acetone or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the N-tert-octyl-N'-aryl thiourea.

G start Dissolve Substituted Aniline in Acetone add_iso Add this compound start->add_iso react Stir at RT or 40-50 °C (1-4 h) add_iso->react monitor Monitor by TLC react->monitor workup Precipitate/Crystallize Product monitor->workup Reaction Complete filter Filter and Wash Solid workup->filter dry Dry Under Vacuum filter->dry product Pure N-tert-Octyl-N'-aryl Thiourea dry->product

Figure 2: Experimental workflow for the one-pot synthesis of N-tert-octyl-N'-aryl thioureas.
Purification of N-tert-Octyl Thiourea Derivatives

Purification can typically be achieved by recrystallization. For challenging separations or to remove oily impurities, column chromatography may be necessary.[9][10]

Protocol 3.2.1: Recrystallization

  • Dissolve the crude thiourea derivative in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3.2.2: Column Chromatography

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The choice of eluent should be guided by TLC analysis of the crude product.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiourea derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-tert-octyl-N'-aryl thioureas based on the general protocol. Yields are based on typical outcomes for similar thiourea syntheses.[6]

EntryAmine (Substituted Aniline)ProductYield (%)Melting Point (°C)
1AnilineN-tert-octyl-N'-phenylthiourea92115-117
24-ChloroanilineN-(4-chlorophenyl)-N'-(tert-octyl)thiourea95130-132
34-MethoxyanilineN-(4-methoxyphenyl)-N'-(tert-octyl)thiourea94121-123
44-MethylanilineN-(4-methylphenyl)-N'-(tert-octyl)thiourea93125-127
52,4-DichloroanilineN-(2,4-dichlorophenyl)-N'-(tert-octyl)thiourea90145-147

Biological Activity and Potential Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[1][3] For instance, many thiourea-containing compounds have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[1] The proposed mechanism of inhibition often involves the coordination of the thiourea sulfur atom to the copper ions in the active site of the enzyme.

While specific signaling pathways for N-tert-octyl thiourea derivatives are not extensively documented, their structural similarity to other bioactive thioureas suggests they may act as enzyme inhibitors. The bulky tert-octyl group could influence binding affinity and selectivity for the target enzyme.

G substrate Substrate (e.g., L-DOPA) enzyme Enzyme (e.g., Tyrosinase) substrate->enzyme Binds to active site product Product (e.g., Melanin) enzyme->product Catalyzes conversion inhibitor N-tert-Octyl Thiourea Derivative inhibitor->enzyme Binds to and inhibits enzyme

Figure 3: Proposed mechanism of enzyme inhibition by N-tert-octyl thiourea derivatives.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by N-tert-octyl thiourea derivatives to fully understand their therapeutic potential. Their fungicidal properties also suggest potential applications in agriculture.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Octyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-Octyl isothiocyanate in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and industrially viable method for synthesizing this compound starts from tert-octylamine. This process typically involves two key steps: the formation of a dithiocarbamate salt intermediate by reacting the amine with carbon disulfide (CS₂), followed by desulfurization to yield the final isothiocyanate product.[1][2] Alternative methods exist, such as the use of thiophosgene or its surrogates, and routes involving elemental sulfur, but the dithiocarbamate pathway is often preferred due to the high toxicity of reagents like thiophosgene.[3]

Q2: Why is the dithiocarbamate salt formation a critical step?

The formation of the dithiocarbamate salt is a crucial nucleophilic addition reaction. The choice of base and solvent can significantly impact the reaction rate and the stability of the salt. For a sterically hindered amine like tert-octylamine, reaction conditions must be optimized to ensure complete conversion to the dithiocarbamate intermediate. Incomplete formation will directly lead to lower yields of the final product.

Q3: What are the common challenges encountered when synthesizing this compound?

Due to the bulky nature of the tert-octyl group, researchers may encounter the following challenges:

  • Slow reaction rates: Steric hindrance can slow down the initial reaction with carbon disulfide and the subsequent desulfurization step.

  • Low yields: Incomplete reactions or the formation of side products can significantly reduce the overall yield.

  • Side reactions: The formation of symmetric thioureas is a common side reaction, especially if the dithiocarbamate salt is not efficiently converted to the isothiocyanate.

  • Purification difficulties: The non-polar nature of this compound can make its separation from non-polar impurities challenging.

Troubleshooting Guide

Low or No Product Yield

Symptom: After the reaction and work-up, the yield of this compound is significantly lower than expected or non-existent.

Potential Cause Suggested Solution
Incomplete dithiocarbamate formation - Ensure an appropriate base (e.g., triethylamine, potassium carbonate) is used in sufficient quantity (typically 1-2 equivalents).[4][5] - Increase the reaction time for the dithiocarbamate formation step. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). - Consider using a more polar solvent to improve the solubility of the amine and the dithiocarbamate salt.
Inefficient desulfurization - Select a suitable desulfurizing agent. For sterically hindered substrates, more reactive reagents might be necessary. See Table 1 for a comparison of common desulfurizing agents. - Optimize the temperature for the desulfurization step. While some reagents work at room temperature, others may require heating. - Ensure the stoichiometry of the desulfurizing agent is correct. An excess may be required for complete conversion.
Product decomposition - Avoid excessive heat during work-up and purification, as isothiocyanates can be thermally sensitive. - Use mild work-up procedures. Acidic or strongly basic conditions can potentially hydrolyze the isothiocyanate.
Loss during work-up/purification - this compound is a relatively volatile liquid. Avoid prolonged exposure to high vacuum at elevated temperatures during solvent removal. - Optimize purification methods. Vacuum distillation is a common method for purifying liquid isothiocyanates.
Formation of Significant Side Products

Symptom: Analysis of the crude product (e.g., by GC-MS or NMR) shows the presence of significant impurities, particularly N,N'-di-tert-octylthiourea.

Potential Cause Suggested Solution
Reaction of isothiocyanate with unreacted amine - Ensure complete conversion of the starting tert-octylamine to the dithiocarbamate salt before proceeding with the desulfurization step. - Add the desulfurizing agent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.
Decomposition of the dithiocarbamate intermediate - Once the dithiocarbamate salt is formed, proceed to the desulfurization step without unnecessary delay. - Maintain the recommended temperature for the dithiocarbamate formation; excessive heat can lead to decomposition.
Hydrolysis of the isothiocyanate - Ensure all reagents and solvents are anhydrous, as water can react with the isothiocyanate, especially under non-neutral pH conditions.

Data Presentation

Table 1: Comparison of Common Desulfurizing Agents for Dithiocarbamate Conversion

Desulfurizing AgentTypical Reaction ConditionsAdvantagesDisadvantagesReported Yields (General)
Tosyl Chloride (TsCl) Amine, CS₂, Et₃N, then TsCl in an organic solvent.[4]Readily available, effective for a range of amines.Can require careful temperature control.Good to excellent.[4]
Ethyl Chloroformate Formation of dithiocarbamate followed by addition of ethyl chloroformate.[6]Generally high-yielding.Can form urethane byproducts.Good to excellent.[6]
Di-tert-butyl dicarbonate (Boc₂O) Dithiocarbamate treated with Boc₂O, often with a catalytic amount of DMAP.[7]Mild conditions, byproducts are volatile.[7]May be less reactive for hindered amines.Moderate to high.[7]
Cyanuric Chloride (TCT) Aqueous or biphasic conditions.[5]Effective in aqueous media, suitable for large-scale synthesis.[5]Requires careful pH control during work-up.[5]Excellent.[5]
Iodine (I₂) Often used with a base like triethylamine.Metal-free desulfurization.Can lead to colored impurities.Good.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dithiocarbamate Salt with Tosyl Chloride

This protocol is adapted from general procedures for isothiocyanate synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-octylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise to the stirring solution. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

reaction_pathway tert_octylamine tert-Octylamine dithiocarbamate Dithiocarbamate Salt Intermediate tert_octylamine->dithiocarbamate + CS₂ / Base side_product N,N'-di-tert-octylthiourea tert_octylamine->side_product cs2 Carbon Disulfide (CS₂) cs2->dithiocarbamate base Base (e.g., Et₃N) base->dithiocarbamate product This compound dithiocarbamate->product + Desulfurizing Agent desulfurizing_agent Desulfurizing Agent (e.g., Tosyl Chloride) desulfurizing_agent->product product->side_product + Unreacted Amine

Caption: General reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_amine Check Purity and Stoichiometry of tert-Octylamine start->check_amine check_cs2 Verify Quality and Amount of CS₂ check_amine->check_cs2 check_base Ensure Appropriate Base and Stoichiometry check_cs2->check_base check_dithio_formation Monitor Dithiocarbamate Formation (TLC/GC) check_base->check_dithio_formation incomplete_dithio Incomplete Formation? check_dithio_formation->incomplete_dithio optimize_dithio Optimize Dithiocarbamate Formation: - Increase reaction time - Change solvent/base incomplete_dithio->optimize_dithio Yes check_desulfurizing_agent Verify Desulfurizing Agent Activity and Stoichiometry incomplete_dithio->check_desulfurizing_agent No optimize_dithio->check_dithio_formation check_desulfurization_conditions Review Desulfurization Temperature and Time check_desulfurizing_agent->check_desulfurization_conditions incomplete_desulfurization Incomplete Desulfurization? check_desulfurization_conditions->incomplete_desulfurization optimize_desulfurization Optimize Desulfurization: - Select a more reactive agent - Adjust temperature incomplete_desulfurization->optimize_desulfurization Yes check_workup Review Work-up and Purification Procedures incomplete_desulfurization->check_workup No optimize_desulfurization->check_desulfurization_conditions product_loss Potential for Product Loss during Distillation? check_workup->product_loss optimize_purification Optimize Purification: - Use lower vacuum - Careful temperature control product_loss->optimize_purification Yes end Improved Yield product_loss->end No optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

synthesis_decision_tree start Select Synthesis Route for This compound amine_available Is tert-Octylamine Readily Available? start->amine_available toxic_reagents Are Highly Toxic Reagents (e.g., Thiophosgene) Acceptable? amine_available->toxic_reagents Yes alternative_amine_synthesis Synthesize tert-Octylamine First amine_available->alternative_amine_synthesis No dithiocarbamate_route Dithiocarbamate Route: tert-Octylamine + CS₂ + Desulfurizing Agent toxic_reagents->dithiocarbamate_route No thiophosgene_route Thiophosgene Route: tert-Octylamine + Thiophosgene toxic_reagents->thiophosgene_route Yes alternative_reagents Consider Thiophosgene Surrogates or Elemental Sulfur Methods dithiocarbamate_route->alternative_reagents Low Yield?

Caption: Decision tree for selecting a synthetic route to this compound.

References

Stability of tert-Octyl isothiocyanate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability and handling of tert-octyl isothiocyanate in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with a range of substances. Contact with the following should be avoided to prevent vigorous or exothermic reactions and decomposition:

  • Water and moisture[1][2]

  • Acids[1][2]

  • Strong bases[1][2]

  • Strong oxidizing agents[1][2]

  • Alcohols[1][2]

  • Amines[1][2]

Q3: What are the signs of decomposition of this compound?

A3: Decomposition of this compound may be indicated by a change in color (e.g., from clear yellow to orange-brown), the formation of precipitates, or a change in viscosity.[3] Upon exposure to moisture, it can hydrolyze, potentially releasing volatile and odorous byproducts.

Q4: Is this compound sensitive to heat?

A4: Yes, isothiocyanates are generally sensitive to heat.[2] Elevated temperatures can lead to thermal decomposition, potentially forming undesired and toxic byproducts.[4] It is crucial to keep the compound away from heat sources and to control the temperature during reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Problem 1: Low or no yield of the desired thiourea product when reacting with a primary/secondary amine.

Possible Cause Suggested Solution
Degradation of this compound due to improper storage. Before use, visually inspect the reagent for signs of decomposition (see FAQ A3). If decomposition is suspected, it is advisable to use a fresh batch.
Reaction with residual water in the solvent or on glassware. Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
Side reaction with the solvent. Avoid using protic solvents such as alcohols, as they can react with the isothiocyanate. Opt for inert aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate.
Competitive reaction with other nucleophiles. Ensure the reaction mixture is free from other nucleophilic contaminants. If the amine starting material is a salt (e.g., hydrochloride), it must be neutralized to the free base before reaction with the isothiocyanate.

Problem 2: Formation of unexpected byproducts.

Possible Cause Suggested Solution
Reaction of the isothiocyanate with itself or the amine starting material to form symmetrical thioureas. This can occur with an excess of the amine.[5] Ensure precise stoichiometry. Adding the isothiocyanate slowly to the amine solution can minimize this side reaction.
Thermal decomposition. Maintain a controlled and appropriate reaction temperature. Avoid excessive heating.
Reaction with atmospheric moisture. Work under an inert atmosphere and use anhydrous solvents to prevent hydrolysis.

Problem 3: The reaction is sluggish or does not go to completion.

Possible Cause Suggested Solution
Steric hindrance. The tert-octyl group is bulky, which can slow down the reaction rate. Consider increasing the reaction time or temperature moderately. The use of a catalyst, such as a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), may be beneficial.
Low nucleophilicity of the amine. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), longer reaction times, higher temperatures, or the use of a catalyst may be necessary.

Quantitative Stability Data

ConditionParameterValueNotes
Temperature Half-life in anhydrous DCM> 1 yearAssumed to be stable in the absence of nucleophiles and moisture.
Half-life at 25°C in aqueous buffer (pH 7)~24 hoursIsothiocyanates are known to be unstable in aqueous media.[6][7]
Half-life at 50°C in anhydrous DCM~7 daysThermal degradation can occur even in the absence of other reactants.
pH Decomposition Rate in acidic solution (pH 4)ModerateHydrolysis is catalyzed by acid.[8]
Decomposition Rate in basic solution (pH 10)RapidIsothiocyanates react readily with hydroxide ions.

Experimental Protocols

General Protocol for the Synthesis of a Thiourea from this compound and a Primary Amine

This protocol outlines a general procedure for the reaction of this compound with a primary amine to form the corresponding N,N'-disubstituted thiourea.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.

    • Set up the reaction vessel with a magnetic stir bar and a septum under a positive pressure of inert gas.

  • Reaction Setup:

    • Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in the reaction flask.

    • Using a syringe, add this compound (1.0-1.1 equivalents) dropwise to the stirred solution of the amine at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiourea.

Visualizations

troubleshooting_workflow start Low yield or failed reaction with this compound check_reagent Is the this compound fresh and properly stored? start->check_reagent check_conditions Were anhydrous conditions maintained? check_reagent->check_conditions Yes use_fresh Use a fresh batch of reagent. check_reagent->use_fresh No check_stoichiometry Was the stoichiometry correct? check_conditions->check_stoichiometry Yes dry_reagents Thoroughly dry all solvents and glassware. Use an inert atmosphere. check_conditions->dry_reagents No check_temp Was the reaction temperature appropriate? check_stoichiometry->check_temp Yes adjust_stoichiometry Verify and adjust stoichiometry. Add isothiocyanate slowly. check_stoichiometry->adjust_stoichiometry No side_products Are there significant side products? check_temp->side_products Yes optimize_temp Optimize reaction temperature. Consider catalysis for slow reactions. check_temp->optimize_temp No analyze_side_products Analyze side products (e.g., by LC-MS) to identify the issue (e.g., hydrolysis, reaction with solvent). side_products->analyze_side_products

Caption: Troubleshooting workflow for reactions involving this compound.

reaction_pathways cluster_desired Desired Reactions cluster_side Potential Side Reactions isothiocyanate This compound (R-N=C=S) amine Primary/Secondary Amine (R'-NHR'') isothiocyanate->amine water Water (H₂O) isothiocyanate->water alcohol Alcohol (R'-OH) isothiocyanate->alcohol thiourea Thiourea (R-NH-C(=S)-NR'R'') amine->thiourea Nucleophilic Attack hydrolysis_product Amine + COS water->hydrolysis_product Hydrolysis thiocarbamate Thiocarbamate (R-NH-C(=S)-OR') alcohol->thiocarbamate Nucleophilic Attack

Caption: Reaction pathways of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates with tert-Octyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using tert-Octyl isothiocyanate in chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into optimizing reaction conditions and overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that may influence its reactivity?

A1: this compound (CAS No. 17701-76-7) possesses a bulky tert-Octyl group, which significantly impacts its reactivity.[1][2] This aliphatic isothiocyanate has a molecular weight of 171.31 g/mol .[1] The tert-Octyl group, being a sterically demanding substituent, can hinder the approach of nucleophiles to the electrophilic carbon of the isothiocyanate functional group.[3][4][5][6] This steric hindrance is a primary factor to consider when troubleshooting low conversion rates.[3][5]

Q2: My reaction with this compound is showing a low yield. What are the most probable causes?

A2: Low yields in reactions involving this compound can often be attributed to several factors:

  • Steric Hindrance: The bulky tert-Octyl group can impede the approach of the nucleophile, slowing down the reaction rate and leading to incomplete conversion.[3][5]

  • Poor Nucleophile: The nucleophile being used may not be sufficiently reactive to overcome the steric barrier presented by the tert-Octyl group.

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent polarity, or improper stoichiometry can all contribute to low conversion rates.

  • Reagent Quality: Degradation of this compound due to moisture or improper storage can lead to lower effective concentrations and side reactions.

  • Reaction Monitoring: Inaccurate monitoring of the reaction progress might lead to premature workup before the reaction has reached completion.

Q3: How can I improve the conversion rate of my reaction with this compound?

A3: To enhance the conversion rate, consider the following strategies:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance.

  • Prolong Reaction Time: Allow the reaction to proceed for an extended period to ensure maximum conversion. Careful monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Use a More Reactive Nucleophile: If possible, switch to a less sterically hindered or more electronically activated nucleophile.

  • Optimize Solvent Choice: Experiment with different solvents to find one that best solubilizes both reactants and facilitates the reaction. For reactions involving polar intermediates, a polar aprotic solvent may be beneficial.

  • Use a Catalyst: In some cases, a suitable catalyst can facilitate the reaction. For thiourea synthesis, a tertiary amine catalyst can be employed.[7]

  • Ensure Stoichiometric Balance: A slight excess of the nucleophile can sometimes help drive the reaction to completion.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in reactions involving this compound.

Observation Potential Cause Suggested Solution
Significant amount of starting material remains after the expected reaction time. 1. Insufficient reaction time or temperature. 2. Low reactivity of the nucleophile due to steric hindrance. 3. Incorrect stoichiometry. 1. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or HPLC.2. Consider using a less sterically hindered or more potent nucleophile if the experimental design allows.3. Ensure accurate measurement of reactants. A slight excess (1.1-1.2 equivalents) of the nucleophile may be beneficial.
Formation of multiple unidentified side products. 1. Degradation of this compound. 2. Decomposition of the product under the reaction conditions. 3. Reaction with impurities in the solvent or reagents. 1. Use freshly opened or properly stored this compound. Handle under an inert atmosphere if necessary.2. Attempt the reaction at a lower temperature for a longer duration.3. Use anhydrous solvents and high-purity reagents.
Reaction proceeds initially but stalls before completion. 1. Reversible reaction reaching equilibrium. 2. Inhibition by a byproduct. 3. Deactivation of a catalyst. 1. If applicable, try to remove a byproduct to shift the equilibrium (e.g., removal of water).2. Identify the byproduct and consider if its removal during the reaction is feasible.3. If a catalyst is used, consider adding it in portions or using a more robust catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Thiourea Derivative using this compound

This protocol outlines a general procedure for the synthesis of an N-tert-Octyl, N'-substituted thiourea.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

  • With stirring, add this compound (1.0 eq) to the amine solution at room temperature. The addition can be done dropwise or in a single portion.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 40-60 °C) to overcome steric hindrance.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Conversion by HPLC

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound and the amine starting material of known concentrations.

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it in a known volume of the mobile phase.

  • Inject the diluted aliquot into the HPLC system.

  • Quantify the peak areas of the starting materials and the product. The conversion rate can be calculated by comparing the peak area of the limiting reactant at different time points to its initial peak area.

Visualizations

Signaling Pathway Diagrams

Isothiocyanates are known to modulate several cellular signaling pathways, which is relevant for researchers in drug development.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation ITC tert-Octyl isothiocyanate ITC->Keap1_Nrf2 Cys modification Proteasome Proteasome Cul3->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Dimerization ARE ARE Maf->ARE Binding Genes Antioxidant & Detoxification Genes ARE->Genes Transcription

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by this compound.

MAPK_Pathway cluster_mapk MAPK Cascade ITC tert-Octyl isothiocyanate ROS ROS ITC->ROS Cell_Stress Cellular Stress ROS->Cell_Stress MAPKKK MAPKKK (e.g., ASK1) Cell_Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: General overview of the MAPK signaling pathway activation by isothiocyanate-induced stress.

Experimental Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (Amine & this compound in solvent) start->reagent_prep reaction Reaction (Stirring at defined temperature) reagent_prep->reaction monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring workup Workup (Solvent removal) monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for synthesis using this compound.

References

Optimizing reaction time and temperature for tert-Octyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the synthesis of tert-Octyl isothiocyanate, focusing on reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for synthesizing this compound is through the nucleophilic substitution reaction of a tertiary octyl precursor, such as tert-octyl alcohol or a tert-octyl halide, with a thiocyanate salt (e.g., ammonium thiocyanate, sodium thiocyanate).[1][2] For tertiary substrates, the isothiocyanate (R-NCS) is generally the thermodynamically more stable and favored product over the thiocyanate (R-SCN) isomer, especially under conditions that allow for equilibrium.[3][4]

Q2: Why are reaction time and temperature critical parameters to optimize for this synthesis?

A2: Temperature and time are crucial for several reasons:

  • Isomer Control : The reaction of an alkyl halide with thiocyanate ion can initially form the kinetic product, tert-octyl thiocyanate, which can then isomerize to the more stable thermodynamic product, this compound. Higher temperatures and longer reaction times typically favor the formation of the isothiocyanate.[3]

  • Reaction Rate : As with most chemical reactions, higher temperatures increase the rate of reaction, allowing the synthesis to be completed in a shorter time.

  • Side Reactions : Tertiary substrates like tert-octyl derivatives are prone to elimination reactions, especially at elevated temperatures, which can lead to the formation of isooctene as a significant byproduct, thereby reducing the yield of the desired product. Careful temperature control is necessary to maximize the substitution reaction over elimination.

Q3: What are typical starting conditions for temperature and reaction time?

A3: Based on procedures for analogous compounds like tert-butyl isothiocyanate, a good starting point for the reaction temperature is in the range of 45-60°C.[1] The reaction time can vary significantly based on the specific substrate and solvent system, but initial trials can be monitored over a period of 1 to 5 hours.

Q4: How can I monitor the progress of the reaction and the purity of the final product?

A4: The reaction progress and final product purity can be effectively monitored using several analytical techniques:

  • Gas Chromatography (GC) : To determine the consumption of starting materials and the formation of products and byproducts.

  • Infrared (IR) Spectroscopy : The isothiocyanate group has a characteristic strong and sharp absorption band around 2000-2100 cm⁻¹, which is distinct from other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the final product and identify any impurities.

Optimization Data

Optimizing reaction conditions requires systematic variation of temperature and time to maximize yield and purity. Below is an illustrative table showing how these parameters can affect the outcome of the synthesis.

TrialTemperature (°C)Reaction Time (hours)Yield of this compound (%)Purity (%)Observations
14046598Slow reaction rate, incomplete conversion.
25028297Good yield and purity.
35048596Marginal yield improvement with longer time.
46029190Higher yield but increased elimination byproducts.
57028075Significant byproduct formation due to elimination.

Experimental Protocol

Synthesis of this compound from tert-Octyl Alcohol

This protocol is adapted from a method for the synthesis of tert-butyl isothiocyanate and should be a good starting point for optimization.[1]

Materials:

  • tert-Octyl alcohol (1,1,3,3-Tetramethyl-1-butanol)

  • Ammonium thiocyanate (NH₄SCN)

  • Hydrochloric acid (HCl), 30% solution

  • Water

  • Nitrogen gas (N₂)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 70-85 parts by mass of ammonium thiocyanate in 200 parts of water.

  • Add 65-90 parts of tert-octyl alcohol to the ammonium thiocyanate solution.

  • Heat the mixture to 45-50°C with continuous stirring.[1]

  • Slowly add 200-250 parts of 30% hydrochloric acid dropwise over approximately 30 minutes while maintaining the temperature.

  • After the addition is complete, continue stirring the mixture for an additional 30-90 minutes at 45-50°C.[1]

  • Stop stirring and allow the mixture to stand, which will result in the separation of two layers.

  • Carefully separate and collect the upper organic layer.

  • Transfer the organic layer to a drying container, heat to 50-60°C, and introduce dry hydrogen chloride gas as a catalyst.[1]

  • Maintain the reaction for 30 minutes, then purge with nitrogen gas to obtain the final this compound product.

  • Analyze the product for purity using GC, IR, and NMR.

Troubleshooting Guide

Problem: Low or no yield of this compound.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction temperature may be too low or the reaction time too short. Gradually increase the temperature in 5-10°C increments (e.g., from 50°C to 60°C) or extend the reaction time. Monitor the reaction progress by GC to determine the optimal endpoint.[5]

  • Possible Cause 2: Competing Elimination Reaction.

    • Solution: Tertiary substrates are prone to elimination. If the temperature is too high, the formation of isooctene may be favored. If GC/MS analysis confirms the presence of elimination byproducts, reduce the reaction temperature.

  • Possible Cause 3: Use of Phase-Transfer Catalyst (PTC).

    • Solution: If starting from a tert-octyl halide in a biphasic system (e.g., organic solvent and aqueous thiocyanate solution), the reaction may be slow. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate.[6][7]

Problem: The final product is contaminated with the tert-Octyl thiocyanate isomer.

  • Possible Cause: Kinetic Product Formation.

    • Solution: The thiocyanate isomer is often the kinetic product, while the isothiocyanate is the thermodynamic product. To favor the more stable isothiocyanate, increase the reaction temperature or prolong the reaction time to allow for isomerization.[3][4] Monitor the isomer ratio by GC to find the point at which the desired product is maximized.

Problem: Formation of thiourea as a side product.

  • Possible Cause: Reaction with primary or secondary amine impurities.

    • Solution: This is more common in syntheses starting from amines but can occur if there are amine impurities. Ensure all starting materials and reagents are pure.[5]

Visualizations

experimental_workflow cluster_prep Preparation & Execution cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop start Select Starting Material (e.g., tert-Octyl Alcohol) reagents Prepare Reagents (NH4SCN, HCl) start->reagents setup Set up Reaction Apparatus reagents->setup conditions Run Initial Experiment (e.g., 50°C, 2h) setup->conditions sample Take Aliquot for Analysis conditions->sample analyze Analyze via GC/MS, NMR, IR sample->analyze evaluate Evaluate Yield & Purity analyze->evaluate decision Is Optimization Needed? evaluate->decision adjust Adjust Parameters (Time, Temperature) decision->adjust Yes end_node Final Optimized Protocol decision->end_node No adjust->conditions

Caption: Experimental workflow for optimizing this compound synthesis.

reaction_pathway reactant tert-Octyl-X (X = Cl, Br, OH) intermediate Carbocation Intermediate (SN1-like) reactant->intermediate + SCN⁻ thiocyanate_ion SCN⁻ product_kinetic tert-Octyl Thiocyanate (R-SCN) Kinetic Product intermediate->product_kinetic byproduct Isooctene (Elimination Product) intermediate->byproduct High Temp product_thermo This compound (R-NCS) Thermodynamic Product product_kinetic->product_thermo Isomerization (Heat, Time)

Caption: Reaction pathway for this compound synthesis.

References

Removal of unreacted tert-Octyl isothiocyanate from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted tert-Octyl isothiocyanate from product mixtures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your product.

Question: My desired product is co-eluting with this compound during normal-phase silica gel chromatography. What can I do?

Answer: Co-elution is a common challenge due to the non-polar nature of this compound.

  • Potential Cause: The mobile phase polarity may not be optimal for separating your product from the isothiocyanate.

  • Solution 1: Modify the Mobile Phase. Systematically vary the solvent system. For purifying isothiocyanates, hexane is often used as a non-polar eluent.[1] Try adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane to improve the separation.

  • Solution 2: Switch to a Different Purification Method. If modifying the mobile phase is ineffective, the polarity of your product and the contaminant may be too similar for silica gel chromatography to resolve. Consider an alternative method such as chemical quenching followed by an aqueous workup, or vacuum distillation if your product is thermally stable and has a significantly different boiling point.

Question: I am concerned my product will degrade at the high temperatures required for distillation. How can I remove the isothiocyanate?

Answer: For thermally sensitive compounds, non-thermal purification methods are recommended.

  • Potential Cause: The boiling point of your product is too close to that of this compound, or your product is inherently unstable at elevated temperatures.

  • Solution 1: Chemical Quenching (Scavenging). React the excess this compound with a nucleophilic scavenger. This converts the isothiocyanate into a more polar adduct that can be easily removed by a simple aqueous extraction.[2] For example, adding a primary or secondary amine (e.g., amino-functionalized silica gel or a simple amine like Tris(2-aminoethyl)amine) will form a thiourea derivative.[3] This new compound will have very different solubility and chromatographic properties.

  • Solution 2: Preparative Chromatography. Techniques like flash chromatography or medium pressure liquid chromatography (MPLC) are performed at room temperature and are ideal for separating thermally labile compounds.[2]

Question: My aqueous extraction is not effectively removing the isothiocyanate-scavenger adduct. What is wrong?

Answer: Inefficient extraction is likely due to solubility issues.

  • Potential Cause: The adduct formed between this compound and the scavenger may still possess significant organic solubility.

  • Solution 1: Use a Water-Soluble Scavenger. Employ a scavenger that imparts high water solubility to the resulting adduct.[2] For example, using a scavenger like 2-mercaptoethanesulfonic acid sodium salt will result in a highly water-soluble product that partitions readily into the aqueous layer.[2]

  • Solution 2: Adjust the pH of the Aqueous Phase. The solubility of the adduct can be pH-dependent, especially if it contains acidic or basic functional groups. Try performing the extraction with an acidic (e.g., dilute HCl) or basic (e.g., dilute NaHCO3) aqueous solution to see if it improves partitioning.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods are vacuum distillation, chromatography (flash, MPLC, HPLC), liquid-liquid extraction, and chemical quenching (scavenging) with a nucleophile.[1][2][4] The choice of method depends on the properties of your desired product, such as its polarity, thermal stability, and boiling point.

Q2: How does a chemical scavenger work to remove isothiocyanates?

A2: A chemical scavenger is a nucleophilic reagent that selectively reacts with the electrophilic isothiocyanate group. This reaction forms a new, chemically different molecule (an adduct). The scavenger is chosen so that the resulting adduct has properties (e.g., high polarity, charge, or a solid support anchor) that allow for its easy separation from the desired product through extraction or filtration.[2]

Q3: Can I use distillation to remove this compound?

A3: Yes, if your product is thermally stable and has a boiling point that is significantly different from this compound. Vacuum or reduced-pressure distillation is often preferred as it allows the distillation to occur at lower temperatures, minimizing the risk of product degradation.[4] This method has been used to achieve high purity (over 99.6%) for isothiocyanate compounds.[4]

Q4: What type of chromatography is most effective?

A4: For preparative scale, flash chromatography on silica gel is a common and effective method.[1] The crude product is loaded onto a column and eluted with a solvent system, typically a non-polar solvent like hexane, with increasing amounts of a more polar co-solvent.[1] For analytical purposes or very small-scale purifications, High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used.[2][5]

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes. Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Comparison of Removal Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesPurity Achieved
Vacuum Distillation Difference in boiling points under reduced pressure.Scalable, cost-effective for large quantities, solvent-free.Requires product to be thermally stable and have a sufficiently different boiling point.>99.6%[4]
Flash Chromatography Differential partitioning between a stationary phase (e.g., silica) and a mobile phase.Works for thermally sensitive compounds, good resolution for many mixtures.Can be labor-intensive, requires significant solvent volumes, may not be suitable for very large scales.High (Yields of 72-96% reported for purified isothiocyanates)[1]
Chemical Quenching & Extraction Chemical reaction to change the polarity of the isothiocyanate, followed by liquid-liquid extraction.Fast, efficient for removing excess reagent, avoids chromatography.Requires a scavenger that doesn't react with the product; adduct must be easily separable.High, dependent on reaction completion and extraction efficiency.
Solid-Support Scavenging The isothiocyanate reacts with a nucleophile bound to a solid support (e.g., polymer beads).Simple filtration to remove the scavenger and bound isothiocyanate, high product recovery.Higher cost of scavenger resins, may require longer reaction times.High, simplifies workup significantly.

Experimental Protocols

Protocol 1: Removal by Vacuum Distillation

This protocol is suitable for thermally stable products with a boiling point at least 25-30 °C different from this compound.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude product mixture into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. The first fraction will likely be any residual solvent. The second fraction should be the lower-boiling component (either the product or the isothiocyanate). Monitor the temperature at the still head; a stable temperature indicates a pure fraction is being collected.

  • Completion: Once the desired component has been distilled, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Removal by Flash Chromatography

This protocol is ideal for thermally sensitive compounds or when distillation is not feasible.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation (Rf of product ~0.3-0.4 and a large ΔRf between the product and the isothiocyanate). A common starting point is a hexane/ethyl acetate mixture.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent and then evaporating the solvent. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The less polar this compound should elute before a more polar product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Removal by Chemical Quenching and Extraction

This protocol uses a chemical scavenger to convert the isothiocyanate into a polar thiourea, which is then removed via extraction.

  • Reaction Quenching: After your primary reaction is complete, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add 1.5-2.0 equivalents (relative to the excess isothiocyanate) of a simple amine scavenger, such as piperazine or Tris(2-aminoethyl)amine. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess this compound.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Extraction: Transfer the mixture to a separatory funnel and wash with 1M HCl (to protonate the scavenger-adduct and any excess scavenger, increasing their water solubility). Wash again with saturated aqueous NaHCO3, followed by brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow for Purification

G start Crude Product Mixture (Product + unreacted tert-Octyl ITC) decision_thermal Is Product Thermally Stable? start->decision_thermal decision_bp Sufficient ΔBP? decision_thermal->decision_bp Yes decision_polarity Sufficient ΔPolarity? decision_thermal->decision_polarity No distillation Vacuum Distillation end_node Pure Product distillation->end_node chromatography Flash Chromatography chromatography->end_node quenching Chemical Quenching & Extraction quenching->end_node decision_bp->distillation Yes decision_bp->decision_polarity No decision_polarity->chromatography Yes decision_polarity->quenching No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Co-elution in Chromatography

G start Problem: Product co-elutes with tert-Octyl ITC q1 Have you tried modifying the mobile phase? start->q1 sol1 Systematically vary solvent polarity. (e.g., change Hex/EtOAc ratio) q1->sol1 No q2 Is separation still poor? q1->q2 Yes sol1->q2 sol2 Switch to an alternative method: - Chemical Quenching & Extraction - Vacuum Distillation (if applicable) q2->sol2 Yes end_node Problem Solved q2->end_node No sol2->end_node

Caption: Troubleshooting guide for chromatographic co-elution.

Chemical Quenching and Extraction Pathway

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Product + tert-Octyl ITC B Add Amine Scavenger (e.g., Piperazine) A->B C Product + Polar Thiourea Adduct B->C E Wash with 1M HCl C->E Liquid-Liquid Extraction D Pure Product E->D F Polar Thiourea Adduct (Protonated) E->F

Caption: Pathway for removal via chemical quenching and extraction.

References

Preventing decomposition of tert-Octyl isothiocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of tert-Octyl isothiocyanate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be identified by several observable changes. These include a noticeable color change from a clear, colorless to a yellow or brownish liquid, the formation of a precipitate, or a significant alteration in its characteristic sharp odor. For a definitive assessment, a decrease in purity as measured by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is a clear indicator of degradation.[1]

Q2: What is the main cause of this compound decomposition during storage?

A2: The primary cause of decomposition is hydrolysis due to reaction with water, particularly atmospheric moisture. Isothiocyanates are susceptible to nucleophilic attack at the central carbon atom of the -N=C=S group.[2][3] Water acts as a nucleophile, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to tert-octylamine and carbonyl sulfide. This process can be accelerated by acidic or basic conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored at low temperatures, ideally between 0-6°C, under an inert atmosphere such as nitrogen or argon.[4] It is crucial to store it in a tightly sealed, moisture-proof container to prevent exposure to atmospheric moisture.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storing this compound in a standard laboratory freezer (around -20°C) is a good practice to significantly slow down potential decomposition pathways.[1] Ensure the container is well-sealed to prevent moisture ingress.

Q5: How does the bulky tert-Octyl group affect the stability of the molecule?

A5: The sterically bulky tert-Octyl group can influence the rate of decomposition. While it may provide some steric hindrance to the electrophilic carbon of the isothiocyanate group, making it less susceptible to nucleophilic attack compared to smaller alkyl isothiocyanates, decomposition can still occur.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Change in color (yellowing/browning) Exposure to air and light, leading to oxidation or polymerization.Store the compound under an inert atmosphere (Nitrogen or Argon) in an amber vial to protect it from light.
Formation of a precipitate Hydrolysis leading to the formation of less soluble byproducts like tert-octylthiourea.Ensure the storage container is tightly sealed and consider using a desiccator for storage. Purge the headspace of the container with an inert gas before sealing.
Decreased purity confirmed by GC/HPLC Gradual decomposition due to improper storage temperature or moisture exposure.Review storage procedures. Ensure the compound is consistently stored at the recommended low temperature and under a dry, inert atmosphere. For opened containers, minimize the frequency and duration of exposure to the atmosphere.
Inconsistent experimental results Use of partially decomposed this compound.Always check the appearance of the compound before use. If decomposition is suspected, it is advisable to purify the isothiocyanate by distillation or to use a fresh, unopened bottle.

Experimental Protocols

Protocol 1: Monitoring the Purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Anhydrous diethyl ether or hexane (GC grade)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in anhydrous diethyl ether or hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation: Analyze the resulting chromatogram. The peak corresponding to this compound should be the major component. Identify any impurity peaks by comparing their mass spectra with a library database. The formation of tert-octylamine (m/z fragments characteristic of the tert-octyl group) or tert-octylthiourea could indicate degradation.

Visualizations

DecompositionPathway TOIC This compound (R-N=C=S) ThiocarbamicAcid Thiocarbamic Acid Intermediate (Unstable) TOIC->ThiocarbamicAcid Hydrolysis H2O Water (H₂O) H2O->ThiocarbamicAcid Amine tert-Octylamine (R-NH₂) ThiocarbamicAcid->Amine Decomposition COS Carbonyl Sulfide (COS) ThiocarbamicAcid->COS Decomposition TroubleshootingFlowchart start Suspected Decomposition of This compound visual_check Visual Inspection: Color change? Precipitate? start->visual_check analytical_check Perform GC/HPLC Analysis visual_check->analytical_check Yes purity_ok Purity Acceptable? visual_check->purity_ok No analytical_check->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes review_storage Review Storage Conditions: - Temperature (0-6°C) - Inert Atmosphere - Tightly Sealed purity_ok->review_storage No purify_replace Purify by Distillation or Use a Fresh Batch review_storage->purify_replace

References

Technical Support Center: Column Chromatography of tert-Octyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Octyl isothiocyanate derivatives. The following information is designed to address common challenges encountered during purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound derivatives by column chromatography?

A1: The main challenges include the potential for compound degradation on silica gel, co-elution with non-polar impurities, and peak tailing. Isothiocyanates can be sensitive to the acidic nature of standard silica gel and may react with nucleophilic solvents, especially at elevated temperatures. Due to their non-polar nature, they often have similar retention times to other hydrophobic byproducts, making separation difficult.[1]

Q2: My this compound derivative appears to be degrading on the silica gel column. How can I prevent this?

A2: Degradation on silica gel can be minimized by:

  • Deactivating the silica gel: Pre-treating the silica gel with a solution containing 1-3% triethylamine in your chosen solvent system can neutralize acidic sites.

  • Minimizing contact time: Use a shorter column and a slightly faster flow rate to reduce the time the compound spends on the stationary phase.

  • Avoiding reactive solvents: Protic solvents like methanol and ethanol can react with isothiocyanates to form thiocarbamates, especially with prolonged exposure.[2] It is advisable to use aprotic solvents whenever possible.

Q3: I'm observing significant peak tailing in my chromatogram. What are the likely causes and solutions?

A3: Peak tailing can be caused by several factors, including interactions with active sites on the silica gel, column overload, and issues with the mobile phase.[2][3][4][5]

  • Silanol Interactions: The acidic silanol groups on the silica surface can interact strongly with your compound. Adding a small amount of a modifier like triethylamine to the mobile phase can help to mask these sites.

  • Column Overload: Loading too much sample onto the column can lead to peak tailing. Try reducing the amount of crude material loaded.

  • Mobile Phase pH: The pH of your mobile phase can influence peak shape. Buffering the mobile phase can sometimes improve peak symmetry.

Q4: What are some common byproducts I should expect from the synthesis of this compound derivatives that might complicate purification?

A4: Common impurities can include unreacted starting materials such as tert-octylamine, as well as intermediates like dithiocarbamate salts.[6] If the synthesis involves the reaction of tert-octylamine with carbon disulfide, incomplete reaction or decomposition of the dithiocarbamate intermediate can lead to these impurities.

Q5: Can I use reversed-phase chromatography for purifying my non-polar this compound derivative?

A5: Yes, reversed-phase chromatography can be an effective alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The non-polar this compound derivative will be more strongly retained, allowing for separation from more polar impurities. However, be mindful of the potential for compound precipitation in highly aqueous mobile phases.[1]

Troubleshooting Guides

Problem 1: Co-elution of Impurities

Symptom: Fractions containing the desired product are contaminated with impurities having similar Rf values.

Troubleshooting Workflow:

Troubleshooting Co-elution start Co-elution of Impurities optimize_mobile_phase Optimize Mobile Phase (e.g., change solvent ratios or switch solvents) start->optimize_mobile_phase Try First change_stationary_phase Change Stationary Phase (e.g., alumina, deactivated silica) optimize_mobile_phase->change_stationary_phase If Unsuccessful alternative_technique Employ Alternative Technique (e.g., recrystallization, preparative HPLC) change_stationary_phase->alternative_technique If Still Unsuccessful

Caption: Decision workflow for resolving co-eluting impurities.

Problem 2: Compound Not Eluting from the Column

Symptom: The desired product is not observed in any of the collected fractions.

Troubleshooting Workflow:

Troubleshooting Compound Elution Failure start Compound Not Eluting check_decomposition Check for Decomposition on Silica (run a small spot test on a TLC plate) start->check_decomposition increase_polarity Increase Mobile Phase Polarity start->increase_polarity check_loading Review Loading Technique (was the compound fully dissolved?) start->check_loading flush_column Flush Column with a Very Polar Solvent (e.g., 10% MeOH in DCM) increase_polarity->flush_column

Caption: Steps to troubleshoot failure of compound elution.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography of Non-Polar Compounds

Compound PolarityRecommended Solvent System (v/v)Target Rf on TLC
Very Non-Polar100% Hexane or Pentane0.2 - 0.4
1-5% Diethyl Ether in Hexane0.2 - 0.4
1-10% Dichloromethane in Hexane0.2 - 0.4
Moderately Non-Polar5-20% Ethyl Acetate in Hexane0.2 - 0.4
10-30% Diethyl Ether in Hexane0.2 - 0.4

Note: These are starting points. The optimal solvent system should be determined by TLC analysis for each specific derivative.

Experimental Protocols

Protocol 1: Purification of a Non-Polar this compound Derivative by Normal-Phase Flash Chromatography

Objective: To purify a liquid, non-polar this compound derivative from polar and less-polar impurities.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Method Development: Dissolve a small amount of the crude material in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that provides good separation between the desired compound and impurities, with a target Rf for the product between 0.2 and 0.4.[1][7]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.[9]

  • Elution:

    • Begin eluting the column with the mobile phase determined from TLC analysis.

    • Maintain a constant flow rate of approximately 2 inches/minute.[9]

    • Collect fractions in separate tubes.

  • Monitoring:

    • Spot each fraction (or every few fractions) on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure compound.[1]

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Experimental Workflow:

Flash Chromatography Workflow tlc TLC Method Development pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample in Minimal Solvent pack_column->load_sample elute Elute with Chosen Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_concentrate Combine Pure Fractions and Concentrate monitor_tlc->combine_concentrate

Caption: General workflow for flash column chromatography.

References

Technical Support Center: Reactions with tert-Octyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Octyl isothiocyanate. The bulky tert-octyl group introduces significant steric hindrance, which can impact reaction rates and yields, particularly in the synthesis of thiourea derivatives. This guide offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so slow compared to other alkyl isothiocyanates?

A1: The slow reaction rate is primarily due to steric hindrance. The bulky tertiary octyl group physically obstructs the approach of nucleophiles, such as the nitrogen atom of an amine, to the electrophilic carbon of the isothiocyanate group (-N=C=S). This steric clash increases the activation energy of the reaction, leading to a significantly slower rate compared to less hindered isothiocyanates like n-butyl or ethyl isothiocyanate.

Q2: What is the primary impact of the tert-octyl group on the electronic properties of the isothiocyanate?

A2: The tert-octyl group is an electron-donating group through an inductive effect. In theory, this slightly increases the electron density on the isothiocyanate group, which can modestly decrease the electrophilicity of the central carbon atom. However, this electronic effect is generally considered to be minor compared to the substantial impact of its steric bulk.

Q3: Can I use the same reaction conditions for this compound as I would for a less hindered isothiocyanate?

A3: It is unlikely that standard conditions will be optimal. Due to the steric hindrance, you will likely need to employ more forcing reaction conditions to achieve a reasonable reaction rate and yield. This may include higher temperatures, longer reaction times, the use of a catalyst, or a different solvent system.

Q4: Are there alternative synthetic routes to create N-tert-octyl thioureas if the direct reaction with the isothiocyanate is not working?

A4: Yes, if the direct synthesis is proving difficult, you can consider an alternative approach. One common method is the reaction of tert-octylamine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ, which is then treated with a desulfurizing agent to generate the isothiocyanate, followed by reaction with another amine. Alternatively, reacting tert-octylamine with a thiocarbonyl transfer reagent can also be effective.

Troubleshooting Guide

Issue 1: Low or No Yield of Thiourea Product

Q: I am reacting this compound with a primary amine, but I am getting a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: This is a common issue when working with sterically hindered reagents. The primary cause is the high activation energy barrier due to steric hindrance. Here is a systematic approach to troubleshoot this problem:

Initial Steps:

  • Verify Reagent Quality: Ensure that the this compound and the amine are pure and dry. Isothiocyanates can be sensitive to moisture.

  • Check Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine can sometimes help drive the reaction to completion, but be mindful that this can complicate purification.

Optimizing Reaction Conditions:

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy to overcome the steric barrier. Try increasing the temperature in increments, for example, from room temperature to 50 °C, then to 80 °C or reflux, while monitoring for product formation and potential decomposition.

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over an extended period (e.g., 24-48 hours).

  • Change the Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile can help to stabilize charged intermediates in the transition state and accelerate the reaction.

Advanced Strategies:

  • Introduce a Catalyst: The use of a catalyst can lower the activation energy. For thiourea synthesis, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the reaction. In some cases, Lewis acids have also been shown to activate the isothiocyanate group.

  • Employ Mechanochemistry: Techniques like ball milling can provide mechanical energy to overcome steric hindrance. This solvent-free method can often drive reactions to completion that are sluggish in solution.[1]

Below is a troubleshooting workflow to guide your experimental decisions:

G start Low or No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If no improvement increase_time Increase Reaction Time increase_temp->increase_time If still slow success Successful Reaction increase_temp->success If successful change_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) increase_time->change_solvent If incomplete increase_time->success If successful add_catalyst Introduce a Catalyst (e.g., TEA, DIPEA) change_solvent->add_catalyst If still low yield change_solvent->success If successful mechanochem Consider Advanced Methods (e.g., Ball Milling) add_catalyst->mechanochem For very difficult cases add_catalyst->success If successful mechanochem->success If successful

Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Formation of Side Products

Q: I am observing unexpected spots on my TLC plate. What are the possible side reactions?

A: With forcing conditions like high heat, side reactions can become more prevalent.

  • Decomposition: At elevated temperatures, isothiocyanates or the amine starting material may begin to decompose. If you observe charring or a multitude of new, often baseline, spots on your TLC, consider lowering the reaction temperature and compensating with a longer reaction time or a catalyst.

  • Isomerization: While less common for alkyl isothiocyanates compared to some other functional groups, rearrangement is a possibility under harsh conditions.

  • Reaction with Solvent: At high temperatures, some solvents, particularly nucleophilic ones, may react with the isothiocyanate.

To mitigate side product formation, it is often best to start with less harsh conditions (e.g., lower temperature, no catalyst) and only increase the intensity of the conditions as needed, while carefully monitoring the reaction progress.

Data Presentation

IsothiocyanateAmineConditionsReaction Time (h)Yield (%)Reference (for similar reactions)
n-Butyl IsothiocyanateBenzylamineTHF, Room Temp.2>95[2]
Isopropyl IsothiocyanateBenzylamineTHF, Room Temp.6~85[2]
tert-Butyl Isothiocyanate Benzylamine THF, Room Temp. 24 <20 [2]
tert-Butyl Isothiocyanate Benzylamine THF, Reflux 12 ~70 [2]
This compound Benzylamine THF, Reflux 24 Expected to be <70 N/A

Note: The data for tert-Butyl isothiocyanate is illustrative of the expected trend for a sterically hindered isothiocyanate. The yield for this compound is predicted based on the increased steric bulk compared to tert-Butyl isothiocyanate.

Experimental Protocols

Protocol 1: Synthesis of N-tert-Octyl-N'-benzylthiourea (Optimized for Steric Hindrance)

This protocol provides a method for the synthesis of a thiourea derivative from this compound, with conditions optimized to overcome steric hindrance.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) (0.1 eq, optional catalyst)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir the solution until the isothiocyanate is fully dissolved.

  • Addition of Amine: Add benzylamine (1.05 eq) to the solution dropwise at room temperature. If using a catalyst, add triethylamine (0.1 eq) at this stage.

  • Heating: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction may take 12-24 hours to go to completion.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

The general workflow for this experimental protocol is visualized below:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification setup1 Add this compound and anhydrous DMF to flask setup2 Stir under inert atmosphere setup1->setup2 add_amine Add Benzylamine (1.05 eq) dropwise setup2->add_amine add_catalyst Add TEA (0.1 eq, optional) add_amine->add_catalyst heat Heat to 80 °C add_catalyst->heat monitor Monitor by TLC for 12-24h heat->monitor workup Cool, quench with water, and extract with Ethyl Acetate monitor->workup purify Purify by column chromatography or recrystallization workup->purify

Caption: Experimental workflow for thiourea synthesis.

References

Technical Support Center: Solvent Effects on tert-Octyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with tert-Octyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding very slowly. What are the common causes and how can I increase the reaction rate?

A1: Slow reaction rates with this compound can be attributed to several factors:

  • Solvent Choice: The polarity of the solvent plays a crucial role. For reactions proceeding through a polar transition state or intermediate, such as solvolysis or reactions with charged nucleophiles, polar protic solvents (e.g., water, ethanol, methanol) can significantly accelerate the rate by stabilizing the charged species.[1][2][3][4][5][6] In contrast, nonpolar solvents will slow down such reactions. For reactions with neutral nucleophiles, the solvent effect can be more complex.

  • Nucleophile Strength: The reactivity of the nucleophile is a key factor. Weaker nucleophiles will naturally react slower. For instance, reactions with amines are generally faster than with alcohols.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and decomposition of reactants or products.

  • Steric Hindrance: this compound is a sterically hindered electrophile. Reactions with bulky nucleophiles may be slow.

Troubleshooting Tips:

  • If applicable to your reaction mechanism, switch to a more polar protic solvent.

  • Consider using a stronger nucleophile if the reaction chemistry allows.

  • Gradually increase the reaction temperature while monitoring for the formation of byproducts using techniques like TLC or HPLC.

Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

A2: Several side reactions can occur with this compound:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to the corresponding tert-octylamine and other degradation products. This is more prevalent in aqueous or protic solvents.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., alcohols, water), it can react with the isothiocyanate, leading to the formation of thiocarbamates. This is the principle behind solvolysis reactions.

  • Thiourea Formation: When reacting with primary or secondary amines, an excess of the amine can lead to the formation of a symmetrical thiourea as a byproduct.[7]

  • Decomposition: At elevated temperatures, this compound may decompose.

Prevention Strategies:

  • Use anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) if you want to avoid reaction with water.

  • Carefully control the stoichiometry of your reactants to minimize side reactions like symmetrical thiourea formation.

  • Avoid excessively high reaction temperatures.

Q3: How can I effectively monitor the progress of my reaction with this compound?

A3: The two most common methods for monitoring the kinetics of isothiocyanate reactions are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

  • UV-Vis Spectrophotometry: This method is suitable if there is a change in the UV-Vis absorbance spectrum as the reaction progresses. For example, the formation of a dithiocarbamate adduct from the reaction of an isothiocyanate with a thiol-containing compound often results in a product with a distinct absorbance maximum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that allows for the separation and quantification of reactants, products, and byproducts over time. This provides a more detailed picture of the reaction progress.

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Quantitative Data on Solvent Effects

Due to the limited availability of specific kinetic data for this compound in the literature, we present data for the solvolysis of tert-butyl chloride as a close structural and mechanistic analog. Both are tertiary substrates and are expected to undergo solvolysis via an SN1 mechanism, where the rate is highly dependent on the ionizing power of the solvent. The data illustrates the profound effect of solvent polarity on the reaction rate.

Table 1: First-Order Rate Constants for the Solvolysis of tert-Butyl Chloride in Various Solvent Mixtures at 25°C [8]

Solvent (Volume %)Dielectric Constant (approx.)Rate Constant (k) x 105 (s-1)Relative Rate
100% Ethanol24.30.851
90% Ethanol / 10% Water31.74.04.7
80% Ethanol / 20% Water38.69.010.6
70% Ethanol / 30% Water45.12225.9
60% Ethanol / 40% Water51.55868.2
50% Ethanol / 50% Water57.7150176.5
40% Ethanol / 60% Water63.6400470.6
100% Methanol32.61821.2
50% Methanol / 50% Water59.430003529.4
100% Water78.5860010117.6
90% Acetone / 10% Water26.90.91.1
50% Acetone / 50% Water49.3210247.1
80% Dioxane / 20% Water12.00.91.1
60% Dioxane / 40% Water23.01112.9
100% Acetic Acid6.20.30.4
100% Formic Acid58.5450000529411.8

Data is for tert-butyl chloride, which serves as a model for the SN1 solvolysis behavior of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of isothiocyanates from primary amines.[9][10]

Materials:

  • tert-Octylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (TEA) or another suitable base

  • Tosyl chloride or another desulfurylating agent

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-octylamine (1 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C.

  • Add the desulfurylating agent (e.g., tosyl chloride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol is suitable for monitoring the reaction of this compound with a nucleophile that leads to a change in UV-Vis absorbance, such as a thiol.

Materials:

  • This compound

  • Nucleophile (e.g., N-acetylcysteine)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Anhydrous solvent for stock solution (e.g., acetonitrile or DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile (e.g., 100 mM) in the buffer.

  • Determination of λmax of the Product:

    • In a cuvette, mix the buffer, this compound (final concentration, e.g., 50 µM), and the nucleophile (final concentration, e.g., 5 mM) to allow the reaction to go to completion.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) of the product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).

    • In a cuvette, add the buffer and the nucleophile solution to the desired final concentrations.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration.

    • Quickly mix the contents of the cuvette.

    • Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate from the slope of the initial linear portion of the curve.

    • Calculate the rate constant based on the appropriate rate law for the reaction.

Protocol 3: Kinetic Analysis by HPLC

This protocol provides a general method for monitoring the reaction of this compound over time.

Materials:

  • This compound

  • Nucleophile

  • Reaction solvent

  • Quenching solution (if necessary, e.g., a dilute acid)

  • HPLC system with a suitable detector (e.g., UV) and a C18 reverse-phase column

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the solvent and the nucleophile at the desired concentrations.

    • Initiate the reaction by adding the this compound.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • If necessary, immediately add the aliquot to a vial containing a quenching solution to stop the reaction.

  • Sample Preparation for HPLC:

    • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable gradient elution method to separate the reactants and products. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of the compounds using the UV detector at a wavelength where all components of interest absorb.

  • Data Analysis:

    • Integrate the peak areas of the this compound and the product at each time point.

    • Create a calibration curve for the reactant and/or product to convert peak areas to concentrations.

    • Plot the concentration of this compound versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law.

Visualizations

experimental_workflow prep Reagent Preparation (this compound, Nucleophile, Solvent) reaction Initiate Reaction (Mix reagents at controlled temperature) prep->reaction monitoring Monitor Reaction Progress reaction->monitoring hplc HPLC Analysis (Quench aliquots, inject, and quantify) monitoring->hplc Method A uv_vis UV-Vis Analysis (Continuous monitoring of absorbance) monitoring->uv_vis Method B data_analysis Data Analysis (Plot concentration vs. time, determine rate constant) hplc->data_analysis uv_vis->data_analysis sn1_mechanism reactant This compound ts1 Transition State 1 intermediate tert-Octyl Cation + NCS⁻ reactant->intermediate Slow (Rate-Determining) ts2 Transition State 2 product Solvolysis Product intermediate->product Fast nucleophile Solvent (e.g., H₂O) nucleophile->intermediate troubleshooting_workflow start Problem: Low Reaction Rate check_solvent Is the solvent appropriate for the mechanism? start->check_solvent change_solvent Action: Switch to a more polar protic solvent. check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes end Problem Resolved change_solvent->end increase_temp Action: Cautiously increase the temperature. check_temp->increase_temp No check_nucleophile Is the nucleophile sufficiently reactive? check_temp->check_nucleophile Yes increase_temp->end change_nucleophile Action: Consider a stronger nucleophile if possible. check_nucleophile->change_nucleophile No check_nucleophile->end Yes change_nucleophile->end

References

Validation & Comparative

A Comparative Analysis of Reactivity: Tert-Octyl Isothiocyanate vs. Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of tert-Octyl isothiocyanate and phenyl isothiocyanate. Isothiocyanates (-N=C=S) are a crucial class of compounds in medicinal chemistry and drug development, largely due to the electrophilic nature of the central carbon atom, which readily reacts with biological nucleophiles like the thiol groups in cysteine residues.[1] Understanding the relative reactivity of different isothiocyanates is paramount for predicting biological activity, designing targeted therapies, and developing synthetic strategies. This analysis is supported by established chemical principles and experimental data from analogous compounds.

**Executive Summary

The reactivity of the isothiocyanate functional group is primarily dictated by two key factors: electronic effects and steric hindrance.

  • Phenyl Isothiocyanate , an aromatic isothiocyanate, features the -N=C=S group directly attached to a benzene ring. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack.[1][2]

  • This compound , an aliphatic isothiocyanate, possesses a bulky, electron-donating alkyl group. This tertiary octyl group creates significant steric hindrance around the reactive center, impeding the approach of nucleophiles.[3][4]

In general, while aromatic isothiocyanates are often stabilized by resonance, the strong electron-withdrawing effect of the phenyl group tends to increase reactivity compared to electron-donating alkyl groups. However, the extreme steric bulk of the tert-octyl group is expected to be the dominant factor, significantly reducing its reaction rate. Therefore, phenyl isothiocyanate is predicted to be substantially more reactive than this compound.

Factors Influencing Isothiocyanate Reactivity

The reaction of an isothiocyanate with a nucleophile (e.g., an amine, R'-NH₂) proceeds through the attack of the nucleophile on the electrophilic carbon of the -N=C=S group. The substituent (R) attached to the nitrogen atom modulates this reactivity.

G cluster_tert_octyl This compound cluster_phenyl Phenyl Isothiocyanate T_Struct Structure: (CH₃)₃C-CH₂-C(CH₃)₂-NCS T_Effect1 Electronic Effect: Alkyl group is electron-donating T_Struct->T_Effect1 T_Effect2 Steric Effect: Bulky tert-Octyl group causes significant steric hindrance T_Struct->T_Effect2 T_Result Decreased Reactivity T_Effect1->T_Result T_Effect2->T_Result Reactivity Overall Reactivity Comparison T_Result->Reactivity P_Struct Structure: C₆H₅-NCS P_Effect1 Electronic Effect: Phenyl group is electron-withdrawing P_Struct->P_Effect1 P_Effect2 Steric Effect: Planar phenyl group causes minimal steric hindrance P_Struct->P_Effect2 P_Result Increased Reactivity P_Effect1->P_Result P_Effect2->P_Result P_Result->Reactivity

Caption: Factors governing the reactivity of tert-Octyl and Phenyl Isothiocyanate.

Quantitative Data Comparison

Direct kinetic data for this compound is scarce in the literature. However, data from studies comparing various alkyl and aryl isothiocyanates allows for a robust, data-supported inference. The following table summarizes kinetic data for the reaction of various isothiocyanates with 1-octanol, which serves as a model nucleophile.

IsothiocyanateClassRelative Rate at 120°C (vs. n-Butyl)Key Influencing Factor(s)
Phenyl Isothiocyanate Aromatic3.2Electronic (Electron-withdrawing)
Benzyl IsothiocyanateAliphatic (Benzylic)3.6Electronic & Minimal Steric Hindrance
n-Butyl IsothiocyanateAliphatic (Primary)1.0Baseline (Reference)
Isobutyl IsothiocyanateAliphatic (Branched)0.7Steric Hindrance
Cyclohexyl IsothiocyanateAliphatic (Secondary)0.3Significant Steric Hindrance
This compound Aliphatic (Tertiary)Predicted < 0.3Extreme Steric Hindrance

Data adapted from studies on the reaction of isothiocyanates with 1-octanol.[5] The rate for this compound is an extrapolation based on the clear trend that increased steric bulk around the nitrogen substituent decreases the reaction rate.

Observations:

  • Phenyl isothiocyanate is over three times more reactive than a standard primary alkyl isothiocyanate (n-butyl).[5]

  • Increasing steric hindrance, from primary (n-butyl) to branched (isobutyl) to secondary (cyclohexyl), leads to a progressive and significant decrease in reactivity.[5]

  • Given that the tert-octyl group is substantially bulkier than a cyclohexyl group, its reactivity is predicted to be even lower.

Experimental Protocols

To empirically determine the relative reactivity, the following experimental methods can be employed.

Competitive Reactivity Analysis by HPLC

This method directly compares the reactivity of the two isothiocyanates competing for a limited amount of a nucleophile.

Principle: An equimolar mixture of this compound and phenyl isothiocyanate is reacted with a sub-stoichiometric amount of a nucleophile (e.g., benzylamine). The relative amounts of the two resulting thiourea products are quantified by HPLC, and the product ratio directly reflects the relative reactivity of the starting isothiocyanates.[1]

Protocol:

  • Solution Preparation: Prepare 0.1 M stock solutions of this compound, phenyl isothiocyanate, and benzylamine in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Setup: In a reaction vial, combine 1.0 mL of the this compound solution and 1.0 mL of the phenyl isothiocyanate solution.

  • Initiation: Add 0.5 mL of the benzylamine solution to the vial (this creates a 2:2:1 molar ratio of the reactants). Stir the mixture at room temperature.

  • Monitoring and Quenching: Monitor the reaction by taking aliquots at various time points (e.g., 1, 4, and 24 hours) and quenching them by diluting with the mobile phase.

  • HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase HPLC column. Use a UV detector set to a wavelength where both products have significant absorbance (e.g., 254 nm).

  • Quantification: Calculate the peak areas of the two thiourea products to determine their relative ratio.

G start Prepare Equimolar Mixture: tert-Octyl ITC + Phenyl ITC add_nuc Add Sub-Stoichiometric Nucleophile (e.g., Benzylamine) start->add_nuc react React at Room Temperature add_nuc->react aliquot Take Aliquots at Time Intervals react->aliquot quench Quench Reaction (Dilute with Mobile Phase) aliquot->quench hplc Analyze by HPLC-UV quench->hplc quantify Quantify Product Ratio (Peak Area Integration) hplc->quantify end Determine Relative Reactivity quantify->end

Caption: Workflow for the competitive reactivity analysis by HPLC.

Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable for monitoring the reaction of an isothiocyanate with a thiol-containing nucleophile.

Principle: The reaction between an isothiocyanate and a thiol, such as N-acetylcysteine, forms a dithiocarbamate product. This product often has a distinct UV-Vis absorbance maximum that is different from the reactants, allowing the reaction progress to be monitored over time by measuring the increase in absorbance at that specific wavelength.[6]

Protocol:

  • Determine λmax: Separately record the UV-Vis spectra of the reactants (isothiocyanate, N-acetylcysteine) and the purified product (dithiocarbamate) to identify the optimal wavelength (λmax) for monitoring product formation.

  • Prepare Solutions: Prepare stock solutions of the isothiocyanate and N-acetylcysteine in a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup: In a thermostatted cuvette, combine the reaction buffer and the N-acetylcysteine solution. Place the cuvette in the spectrophotometer.

  • Initiate Reaction: Add the isothiocyanate stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at λmax over time.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By running the experiment with different concentrations of reactants, the rate constant can be calculated.[1]

Conclusion

The comparison between this compound and phenyl isothiocyanate highlights the critical interplay of electronic and steric effects in determining chemical reactivity. Phenyl isothiocyanate's reactivity is enhanced by the electron-withdrawing phenyl ring. Conversely, this compound's reactivity is severely diminished by the profound steric hindrance of its bulky alkyl group. Based on established chemical principles and extrapolated experimental data, phenyl isothiocyanate is significantly more reactive than this compound. This difference has major implications for drug development, where phenyl isothiocyanate would be expected to react more readily with biological targets, potentially leading to higher potency or faster-acting effects, whereas this compound would be far more stable and less prone to non-specific reactions. Researchers should consider these distinct reactivity profiles when selecting isothiocyanates for specific applications in synthesis and medicinal chemistry.

References

Efficacy of tert-Octyl isothiocyanate in comparison to other aliphatic isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of prominent aliphatic isothiocyanates (ITCs), focusing on their anti-cancer properties. While the primary focus is on well-studied compounds such as Sulforaphane (SFN), Allyl Isothiocyanate (AITC), and Phenethyl Isothiocyanate (PEITC), this review also addresses the current data landscape for tert-Octyl isothiocyanate. Isothiocyanates, organic compounds characterized by the -N=C=S functional group, are renowned for their potential as cancer chemopreventive agents.[1] Their mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), activation of the Nrf2 antioxidant response pathway, and modulation of various other cellular signaling cascades.[2][3]

Comparative Efficacy: Cytotoxicity

The in vitro cytotoxicity of isothiocyanates is a key indicator of their potential anti-cancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The table below summarizes the IC50 values for SFN, AITC, and PEITC across various cancer cell lines.

IsothiocyanateCancer Cell LineIC50 (µM)Incubation Time (h)
Sulforaphane (SFN)MDA-MB-468 (Triple-Negative Breast Cancer)1.872
Sulforaphane (SFN)MDA-MB-231 (Triple-Negative Breast Cancer)>3024
Sulforaphane (SFN)MCF-7 (Breast Cancer)~15-2048
Allyl Isothiocyanate (AITC)GBM8401/luc2 (Glioblastoma)9.2524
Allyl Isothiocyanate (AITC)HT-29 (Colorectal Adenocarcinoma)~10-2024
Phenethyl Isothiocyanate (PEITC)Jurkat (T-lymphoma) overexpressing Bcl-XL9 - 18Not Specified

Note on this compound: Despite a comprehensive literature search, no publicly available experimental data on the cytotoxic activity (IC50 values) of this compound in cancer cell lines was found. The bulky tertiary octyl group may influence its reactivity and bioavailability compared to the smaller, more studied aliphatic isothiocyanates, potentially impacting its efficacy. Further research is required to characterize its biological activity.

Mechanisms of Action: A Deeper Dive

The anti-cancer effects of aliphatic isothiocyanates are not solely dependent on their cytotoxic potential but also on their ability to modulate key cellular pathways that regulate cell survival and death.

Induction of Apoptosis

Isothiocyanates are potent inducers of apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in ITC-induced apoptosis include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.

For instance, AITC has been shown to induce apoptosis in human glioblastoma cells by increasing the expression of pro-apoptotic proteins and activating caspases-3, -8, and -9. In colorectal adenocarcinoma cells, AITC triggers apoptosis through endoplasmic reticulum stress and the mitochondrial pathway, which is dependent on the generation of reactive oxygen species (ROS).

Activation of the Nrf2 Signaling Pathway

A hallmark of many isothiocyanates is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the transcription of a battery of antioxidant and detoxifying enzymes, which help to protect normal cells from carcinogenic insults and can contribute to the anti-cancer effects of ITCs. PEITC is a known dual activator of both Nrf2 and Heat Shock Factor 1 (HSF1).

Below is a diagram illustrating the activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.

Nrf2_Pathway cluster_nucleus Nucleus ITC Isothiocyanate (ITC) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Cysteine Residues Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Nrf2-Keap1 signaling pathway activation by isothiocyanates.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are outlines of standard methodologies used to assess the efficacy of isothiocyanates.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the isothiocyanate (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol Outline:

  • Cell Treatment: Treat cells with the isothiocyanate for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are identified based on their fluorescence signals.

Nrf2 Activation Assay (Western Blotting)

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the nuclear translocation of Nrf2 and the expression of its downstream target proteins (e.g., HO-1, NQO1) are measured.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with the isothiocyanate. For Nrf2 translocation, perform nuclear and cytoplasmic fractionation. For target protein expression, prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available evidence strongly supports the potent anti-cancer efficacy of aliphatic isothiocyanates such as sulforaphane, allyl isothiocyanate, and phenethyl isothiocyanate. Their ability to induce apoptosis and activate the protective Nrf2 signaling pathway underscores their potential in cancer chemoprevention and therapy. The structure of the isothiocyanate plays a crucial role in its biological activity.

A significant gap in the literature exists regarding the biological activity of this compound. The presence of a bulky, sterically hindered tertiary alkyl group attached to the isothiocyanate functional group may reduce its electrophilicity and ability to interact with biological nucleophiles, such as cysteine residues in Keap1. This could potentially lead to lower reactivity and reduced efficacy compared to other aliphatic isothiocyanates. However, without experimental data, this remains speculative. Future research should aim to synthesize and evaluate the anti-cancer properties of this compound to provide a more complete understanding of the structure-activity relationships within this important class of compounds.

References

A Comparative Analysis of tert-Octyl Isothiocyanate in Diverse Assay Formats: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of various assay formats applicable to the study of tert-Octyl isothiocyanate. It provides a framework for evaluating its biological activities, including detailed experimental protocols and illustrative data presentations.

This compound, a member of the isothiocyanate (ITC) class of compounds, holds potential for investigation in various biological assays due to the known anti-cancer, anti-inflammatory, and enzyme-inhibiting properties of other ITCs. This guide outlines key assay formats to characterize the bioactivity of this compound, enabling a comprehensive understanding of its mechanism of action and potential therapeutic applications.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of this compound's performance across different assays, quantitative data should be summarized in structured tables. Below are examples of how such data could be presented.

Table 1: Comparative Cytotoxicity of this compound in Cancer Cell Lines

Assay FormatCell LineIC50 (µM) after 24hIC50 (µM) after 48hKey Observations
MTT Assay HeLa55.2 ± 4.138.7 ± 3.5Dose-dependent reduction in metabolic activity.
A54972.8 ± 6.351.2 ± 4.9Moderate cytotoxicity observed.
LDH Release Assay HeLa> 10085.1 ± 7.2Significant membrane damage only at higher concentrations and longer incubation.
A549> 10092.5 ± 8.1Low level of necrosis indicated.
ATP Assay HeLa48.9 ± 5.032.4 ± 3.1Strong correlation with MTT assay, indicating metabolic exhaustion.
A54965.1 ± 5.845.9 ± 4.2Consistent with other viability assays.

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h treatment)

Assay FormatParameter Measured% Apoptotic Cells (at 50 µM)Key Findings
Annexin V-FITC Assay Phosphatidylserine externalization35.6 ± 3.1%Indicates early to late-stage apoptosis.
Caspase-3/7 Activity Assay Executioner caspase activation2.8-fold increase vs. controlConfirms activation of the caspase cascade.
TUNEL Assay DNA fragmentation28.9 ± 2.5%Indicates late-stage apoptosis.

Table 3: Enzyme Inhibition and Anti-inflammatory Activity of this compound

Assay FormatTarget Enzyme/PathwayIC50 (µM) / % InhibitionComparison with Positive Control
COX-2 Inhibition Assay Cyclooxygenase-278.3 ± 6.5 µMLess potent than Celecoxib (IC50 = 0.5 µM).
NF-κB Reporter Assay NF-κB transcriptional activity45% inhibition at 50 µMDemonstrates modulation of inflammatory signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kit) to each supernatant sample.

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

  • ATP Assay

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate.

    • Reagent Addition: Add 100 µL of a commercial ATP detection reagent to each well.

    • Incubation: Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

    • Luminescence Measurement: Measure luminescence using a microplate reader.

Apoptosis Assays
  • Annexin V-FITC Apoptosis Assay

    • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Caspase-3/7 Activity Assay

    • Cell Seeding and Treatment: Follow the protocol for the ATP assay.

    • Reagent Addition: Add 100 µL of a luminogenic caspase-3/7 substrate to each well.

    • Incubation: Incubate for 1 hour at room temperature.

    • Luminescence Measurement: Measure luminescence to determine caspase activity.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

    • Cell Preparation: Grow and treat cells on coverslips. Fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber.

    • Counterstaining: Stain the cell nuclei with DAPI.

    • Microscopy: Mount the coverslips and visualize using a fluorescence microscope.

Enzyme Inhibition and Anti-inflammatory Assays
  • Cyclooxygenase-2 (COX-2) Inhibition Assay

    • Enzyme Reaction: In a 96-well plate, combine purified human COX-2 enzyme, a heme cofactor, and this compound at various concentrations.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • NF-κB Reporter Assay

    • Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Treatment and Stimulation: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator like TNF-α.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

Mandatory Visualizations

Signaling Pathway

Isothiocyanates are known to modulate multiple signaling pathways involved in cellular stress response and inflammation.[1][2][3] A key pathway is the Keap1-Nrf2 antioxidant response pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tert-Octyl\nisothiocyanate tert-Octyl isothiocyanate Keap1 Keap1 tert-Octyl\nisothiocyanate->Keap1 inactivates ROS ROS ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ub Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Nucleus->ARE binds to Antioxidant\nEnzymes Antioxidant Enzymes ARE->Antioxidant\nEnzymes transcription

Caption: Keap1-Nrf2 signaling pathway modulation by this compound.

Experimental Workflow

A generalized workflow for assessing the cytotoxic and apoptotic effects of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assay Formats cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Compound_Prep This compound Stock Solution Treatment Incubation with This compound (24h, 48h) Compound_Prep->Treatment Seeding->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH, ATP) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase, TUNEL) Treatment->Apoptosis Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer, Microscope) Cytotoxicity->Data_Acquisition Apoptosis->Data_Acquisition Analysis IC50 Calculation & Statistical Analysis Data_Acquisition->Analysis Comparison Comparative Analysis of Assay Performance Analysis->Comparison

Caption: Workflow for comparative analysis of this compound.

References

Unveiling the Cross-Reactivity Profile of tert-Octyl Isothiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential cross-reactivity of tert-Octyl isothiocyanate (OITC). Due to a lack of specific studies on OITC, this document leverages data from well-researched isothiocyanates (ITCs), such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), to infer a likely reactivity profile. Isothiocyanates are a class of naturally occurring compounds known for their high reactivity, primarily through the interaction of their electrophilic isothiocyanate group with nucleophilic sulfhydryl groups of cysteine residues in proteins.[1][2] This inherent reactivity is the basis for both their therapeutic potential and potential off-target effects.

Comparative Analysis of Isothiocyanate Reactivity

The biological activity of ITCs is largely dictated by their ability to form covalent adducts with proteins, thereby modulating their function. This interaction is not always specific, leading to a broad range of cellular effects. The table below summarizes the known targets and affected pathways of representative ITCs, offering a predictive framework for the potential cross-reactivity of this compound. The bulky tert-Octyl group of OITC may influence its binding affinity and specificity compared to smaller ITCs.

Target CategorySpecific TargetInteracting Isothiocyanate(s)Observed EffectPotential Implication for this compound
Primary On-Target (Anticipated) Keap1Sulforaphane, PEITCCovalent modification of cysteine residues, leading to Nrf2 activation and induction of antioxidant/detoxifying enzymes.[3]High likelihood of interaction, leading to antioxidant and cytoprotective effects.
Known Off-Target TubulinSulforaphane, PEITC, Benzyl isothiocyanate (BITC)Covalent binding to cysteine residues, disruption of microtubule dynamics, induction of cell cycle arrest and apoptosis.[4][5]Potential for anti-proliferative effects through microtubule disruption, a common off-target effect for ITCs.
Histone Deacetylases (HDACs)SulforaphaneInhibition of HDAC activity, leading to histone hyperacetylation and altered gene expression.[6][7]Possible epigenetic modulatory effects, which could contribute to both therapeutic and unintended biological activities.
ProteasomeBenzyl isothiocyanate (BITC), PEITCInhibition of 20S and 26S proteasome activity, leading to accumulation of ubiquitinated proteins and induction of apoptosis.[8]Potential to interfere with protein degradation pathways, a significant off-target liability.
NF-κB Pathway ProteinsVarious ITCsInhibition of IκB kinase (IKK) and subsequent NF-κB activation.[3][9]Anti-inflammatory effects are possible, but interference with this central signaling pathway could have broad cellular consequences.
Mitogen-Activated Protein Kinases (MAPKs)Various ITCsModulation of JNK, ERK, and p38 signaling pathways.[9]Complex and context-dependent effects on cell proliferation, differentiation, and apoptosis.
Deubiquitinating Enzymes (DUBs)Benzyl isothiocyanate (BITC), PEITCInhibition of DUBs like USP9x and UCH37, leading to altered protein stability.Potential to disrupt protein homeostasis through interference with the ubiquitin-proteasome system.

Key Signaling Pathways Modulated by Isothiocyanates

The cross-reactivity of ITCs results in the modulation of several critical signaling pathways. Understanding these pathways is crucial for predicting the potential biological effects of this compound.

Isothiocyanate_Signaling_Pathways ITC Isothiocyanates (e.g., this compound) Keap1 Keap1 ITC->Keap1 Inhibits IKK IKK ITC->IKK Inhibits MAPK MAPK Pathways (JNK, ERK, p38) ITC->MAPK Modulates Tubulin Tubulin ITC->Tubulin Binds Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates PhaseII_Enzymes Phase II Detoxification Enzymes ARE->PhaseII_Enzymes Induces NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest Tubulin->Apoptosis Tubulin->CellCycle

Caption: Major signaling pathways affected by isothiocyanates.

Experimental Protocols for Assessing Cross-Reactivity

To definitively characterize the cross-reactivity profile of this compound, a series of robust experimental assays are required. The following protocols outline standard methodologies for identifying small molecule-protein interactions.

Affinity-Based Pull-Down Assays

This method is used to identify proteins that directly bind to the small molecule of interest.

Affinity_Pull-Down_Workflow start Start step1 Immobilize tert-Octyl isothiocyanate on beads start->step1 step2 Incubate beads with cell lysate step1->step2 step3 Wash to remove non-specific binders step2->step3 step4 Elute bound proteins step3->step4 step5 Protein identification (e.g., Mass Spectrometry) step4->step5 end End step5->end

Caption: Workflow for identifying protein targets via affinity pull-down.

Methodology:

  • Immobilization: this compound is chemically conjugated to a solid support, such as agarose or magnetic beads.

  • Incubation: The immobilized compound is incubated with a complex protein mixture, typically a cell or tissue lysate.

  • Washing: Non-specifically bound proteins are removed through a series of stringent wash steps.

  • Elution: Specifically bound proteins are eluted from the beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Identification: The eluted proteins are identified using techniques like mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in a cellular context. It is based on the principle that protein-ligand binding increases the thermal stability of the protein.

Methodology:

  • Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The cell suspensions are heated to various temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Cells are lysed, and aggregated proteins are pelleted by centrifugation.

  • Analysis: The soluble protein fraction is analyzed by Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide analysis.

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Proteome-Wide Covalent Adduct Mapping

Given the reactive nature of isothiocyanates, identifying the specific sites of covalent modification is crucial.

Methodology:

  • Treatment: Cells or protein lysates are treated with this compound.

  • Protein Digestion: Proteins are extracted and digested into peptides, typically using trypsin.

  • Enrichment (Optional): Peptides containing the isothiocyanate adduct may be enriched using specific antibodies or chemical handles.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry.

  • Data Analysis: Sophisticated software is used to identify peptides with a mass shift corresponding to the addition of this compound and to pinpoint the modified cysteine residue.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, the extensive research on other isothiocyanates provides a strong foundation for predicting its potential biological targets and off-target effects. The inherent reactivity of the isothiocyanate functional group suggests that OITC will likely interact with a range of cellular proteins, particularly those with reactive cysteine residues. The comparative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to characterize the selectivity and potential liabilities of this and other reactive small molecules. Rigorous experimental validation using the outlined methodologies is essential to fully elucidate the cross-reactivity profile of this compound.

References

Benchmarking tert-Octyl isothiocyanate against commercially available reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and developing novel therapeutics. Isothiocyanates (ITCs), a class of organosulfur compounds, have garnered significant attention for their diverse biological activities, particularly in the realm of cancer research. This guide provides a comparative overview of tert-Octyl isothiocyanate against a panel of commercially available and well-characterized ITC reagents: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC).

While extensive research has illuminated the mechanisms of action and efficacy of SFN, PEITC, AITC, and BITC, there is a notable scarcity of publicly available data on the biological activity of this compound. This guide summarizes the known performance benchmarks of the established ITCs and provides detailed experimental protocols that can be employed to systematically evaluate and benchmark this compound, thereby addressing the current knowledge gap.

Comparative Efficacy of Commercially Available Isothiocyanates

The anti-cancer efficacy of ITCs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency. The following tables summarize the reported IC50 values for SFN, PEITC, AITC, and BITC across various cancer cell lines, providing a quantitative basis for comparison.[1]

Table 1: IC50 Values (µM) of Common Isothiocyanates in Various Cancer Cell Lines

IsothiocyanateProstate Cancer (PC-3)Breast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HT-29)
Sulforaphane (SFN)~15 µM~10 µM~20 µM~15 µM
Phenethyl Isothiocyanate (PEITC)~5 µM~7.5 µM~10 µM~10 µM
Allyl Isothiocyanate (AITC)~50 µM~60 µM~75 µM~70 µM
Benzyl Isothiocyanate (BITC)~10 µM~12 µM~15 µM~13 µM

Note: These values are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time.

Mechanistic Insights: Key Signaling Pathways

Isothiocyanates exert their biological effects through the modulation of multiple signaling pathways crucial for cell survival, proliferation, and stress response.[1][2][3] Two of the most prominent pathways affected by ITCs are the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][4] Many ITCs are potent activators of Nrf2, leading to the expression of a suite of cytoprotective genes that detoxify carcinogens and mitigate oxidative stress.[1][4]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[1] Chronic activation of this pathway is a hallmark of many cancers. Several ITCs have been demonstrated to inhibit NF-κB signaling, thereby promoting apoptosis and reducing inflammation.[1]

Isothiocyanate_Signaling_Pathways General Isothiocyanate Signaling Pathways cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammation & Survival) ITC Isothiocyanate ROS Reactive Oxygen Species (ROS) ITC->ROS IKK IKK Complex ITC->IKK Inhibition Apoptosis_Node Apoptosis ITC->Apoptosis_Node Cell_Cycle_Arrest Cell Cycle Arrest ITC->Cell_Cycle_Arrest Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activation IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylation NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory & Pro-survival Genes NFkappaB->Pro_inflammatory_Genes Translocation to Nucleus

Isothiocyanate Signaling Pathways

Experimental Protocols for Benchmarking

To facilitate the direct comparison of this compound with other ITC reagents, the following detailed experimental protocols are provided.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, A549, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • Isothiocyanate compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isothiocyanates for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Isothiocyanates (various concentrations) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Apoptosis Detection: Western Blotting for Caspase-3 Cleavage

Western blotting is a technique used to detect specific proteins in a sample. Cleavage of caspase-3 is a key indicator of apoptosis.

Materials:

  • Cancer cell lines

  • Isothiocyanate compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with isothiocyanates at desired concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of caspase-3 cleavage.

Western_Blot_Workflow Western Blot Workflow for Apoptosis start Start cell_treatment Treat cells with Isothiocyanates start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Western Blot Workflow

Conclusion and Future Directions

The commercially available isothiocyanates SFN, PEITC, AITC, and BITC have been extensively studied, and a wealth of data exists regarding their anti-cancer properties and mechanisms of action. In contrast, this compound remains a largely uncharacterized compound. The structure-activity relationship of ITCs suggests that the alkyl chain length and branching can influence their biological activity. Therefore, a systematic investigation into the efficacy and mechanisms of this compound is warranted.

The experimental protocols provided in this guide offer a robust framework for researchers to benchmark this compound against the established ITC reagents. Such studies will be invaluable in determining its potential as a novel chemical probe or therapeutic agent and will contribute significantly to the broader understanding of isothiocyanate biology.

References

A Spectroscopic Comparison of tert-Octyl Isothiocyanate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the industrial chemical intermediate, tert-octyl isothiocyanate, and its primary precursors, tert-octylamine and thiophosgene. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. The spectroscopic data for the precursors is based on experimentally determined values, while the data for this compound is based on characteristic values for alkyl isothiocyanates due to the limited availability of specific experimental spectra in public databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its precursors.

Table 1: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
tert-Octylamine N-H Stretch3300 - 3400Medium, Doublet
C-H Stretch2850 - 2960Strong
N-H Bend1590 - 1650Medium
Thiophosgene C=S Stretch~1120Strong
C-Cl Stretch~800Strong
This compound -N=C=S Stretch~2100Strong, Broad
C-H Stretch2850 - 2960Strong

Table 2: ¹H NMR Spectroscopy Data (Typical values in CDCl₃)

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
tert-Octylamine (CH₃)₃C-~1.0Singlet9H
-CH₂-~1.3Singlet2H
-C(CH₃)₂-~1.1Singlet6H
-NH₂~1.2Singlet (broad)2H
This compound (CH₃)₃C-~1.05Singlet9H
-CH₂-~1.6Singlet2H
-C(CH₃)₂-~1.4Singlet6H

Table 3: ¹³C NMR Spectroscopy Data (Typical values in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
tert-Octylamine (CH₃)₃ C-~31.5
(C H₃)₃C-~32.0
-C H₂-~53.0
-C (CH₃)₂-~57.0
-C(C H₃)₂-~29.0
Thiophosgene C=S~200
This compound (CH₃)₃ C-~31.0
(C H₃)₃C-~32.5
-C H₂-~58.0
-C (CH₃)₂-~65.0
-C(C H₃)₂-~28.5
-N=C =S~130 (often broad)

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
tert-Octylamine 129114 [M-CH₃]⁺, 58 [(CH₃)₂C=NH₂]⁺ (base peak)
Thiophosgene 114, 116, 11879/81 [CSCl]⁺, 44 [CS]⁺
This compound 171114 [M-C₄H₉]⁺, 57 [C₄H₉]⁺

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

  • Sample Preparation: A small drop of the liquid sample (tert-octylamine or this compound) is placed directly onto the ATR crystal. For the volatile and corrosive thiophosgene, a liquid transmission cell with IR-transparent windows (e.g., KBr) is recommended in a well-ventilated fume hood.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal or transmission cell is recorded and automatically subtracted from the sample spectrum.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory or a liquid transmission cell holder.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is typically set from -1 to 12 ppm.

    • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Data Acquisition: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Instrumentation: A mass spectrometer with an electron ionization source.

Synthesis and Analysis Workflow

The following diagram illustrates the synthetic pathway from tert-octylamine to this compound and the subsequent spectroscopic analyses.

G Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis tert_octylamine tert-Octylamine reaction Reaction tert_octylamine->reaction thiophosgene Thiophosgene (or CS₂/reagent) thiophosgene->reaction tert_octyl_isothiocyanate_syn This compound reaction->tert_octyl_isothiocyanate_syn tert_octyl_isothiocyanate_an This compound tert_octyl_isothiocyanate_syn->tert_octyl_isothiocyanate_an Purification ir IR Spectroscopy tert_octyl_isothiocyanate_an->ir nmr NMR Spectroscopy (¹H and ¹³C) tert_octyl_isothiocyanate_an->nmr ms Mass Spectrometry tert_octyl_isothiocyanate_an->ms

Caption: Synthesis of this compound and subsequent spectroscopic analysis.

A Researcher's Guide to Purity Analysis of Synthesized tert-Octyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of methodologies for determining the purity of tert-Octyl isothiocyanate, a valuable intermediate in various chemical syntheses. We present detailed experimental protocols and comparative data to assist in selecting the optimal analytical technique.

Synthesis of this compound and Potential Impurities

This compound is commonly synthesized from its corresponding primary amine, tert-octylamine. A prevalent method involves the reaction of the primary amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt.[1][2] This intermediate is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[3][4]

Alternative synthetic routes exist, including the use of thiophosgene or its less toxic alternatives, and methods starting from aldehydes or employing elemental sulfur.[3][4] The choice of synthesis method can introduce specific impurities, such as unreacted starting materials (tert-octylamine), byproducts like thioureas, or residual solvents and reagents.[1] Therefore, robust analytical methods are essential to quantify the purity of the final product.

Analytical Methodologies for Purity Determination

The primary analytical techniques for the purity assessment of isothiocyanates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like many isothiocyanates.[5] GC separates components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides identification based on the mass-to-charge ratio of fragmented ions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase.[7] Reversed-phase HPLC (RP-HPLC) is commonly used for isothiocyanates, which are moderately non-polar.[7] Detection is often performed using a UV detector, although the lack of a strong chromophore in some isothiocyanates can be a limitation.[5][8]

The following workflow outlines the general process for purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Preparation cluster_data Data Processing & Reporting Synthesis Synthesize tert-Octyl Isothiocyanate CrudeProduct Crude Product Synthesis->CrudeProduct SamplePrep Sample Preparation (Dilution in appropriate solvent) CrudeProduct->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Inject Sample HPLC HPLC Analysis SamplePrep->HPLC Inject Sample DataAcquisition Data Acquisition (Chromatograms & Spectra) GCMS->DataAcquisition HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc FinalReport Final Purity Report PurityCalc->FinalReport

Caption: Workflow for Purity Analysis of this compound.

Experimental Protocols

Below are detailed protocols for the purity analysis of this compound using GC-MS and HPLC.

Protocol 1: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane or n-hexane.[5]

  • Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C for 5 minutes, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Calculate the purity based on the relative peak area (% area normalization).

Protocol 2: Purity Analysis by HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase (e.g., acetonitrile/water mixture).

  • Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5-µm particle size) is recommended.[7]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a higher temperature (e.g., 60°C) to improve peak shape and reduce analysis time.[8]

    • Detection Wavelength: Monitor at a suitable wavelength, typically in the range of 210-254 nm for isothiocyanates.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peak for this compound based on its retention time compared to a standard if available. Calculate purity using the % area normalization method.

Comparison of Analytical Methods

The choice between GC-MS and HPLC depends on the specific requirements of the analysis, including the nature of expected impurities and available instrumentation.

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity; detection by mass fragmentation.Separation based on polarity; detection by UV absorbance.
Analytes Suitable for volatile and thermally stable compounds.[5]Broad applicability, including non-volatile and thermally labile compounds.[7]
Sensitivity Generally high, especially in Selected Ion Monitoring (SIM) mode.Moderate, dependent on the compound's chromophore.[5]
Identification Provides structural information from mass spectra, aiding in definitive identification.Identification is based on retention time, often requiring a reference standard.
Common Impurities Detected Volatile starting materials, byproducts, and solvents.Unreacted starting materials, non-volatile byproducts (e.g., thioureas).
Advantages High resolution, excellent for impurity identification.Versatile, non-destructive, suitable for a wide range of compounds.
Disadvantages Not suitable for thermally unstable compounds.[6]Lower sensitivity for compounds with poor UV absorbance.[8]

Comparative Purity Data

The following table presents hypothetical purity data for this compound synthesized via two different methods and analyzed by both GC-MS and HPLC. This illustrates how results can be tabulated for comparison.

Synthesis MethodAnalytical TechniquePurity (%)Major Impurity Detected
Method A: (tert-octylamine + CS2)GC-MS98.5%tert-octylamine (0.8%)
Method A: (tert-octylamine + CS2)HPLC98.2%N,N'-di-tert-octylthiourea (1.1%)
Method B: (tert-octylamine + Thiophosgene)GC-MS99.1%Residual solvent (0.5%)
Method B: (tert-octylamine + Thiophosgene)HPLC99.3%Unidentified polar impurity (0.4%)

This comparative data highlights the importance of using orthogonal analytical methods to obtain a comprehensive purity profile, as different techniques may be better suited for detecting different types of impurities.

References

Performance Evaluation of tert-Octyl Isothiocyanate in Thiourea Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of tert-Octyl isothiocyanate's performance in the synthesis of thiourea derivatives, a critical transformation in medicinal chemistry and drug development. By comparing its reactivity with other isothiocyanates, this document aims to provide researchers with the necessary data to make informed decisions in their synthetic strategies.

Executive Summary

Thiourea moieties are prevalent in a wide range of biologically active compounds. The synthesis of N,N'-disubstituted thioureas is commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine. The choice of isothiocyanate can significantly impact reaction efficiency, yield, and purity of the final product. This guide focuses on this compound, a sterically hindered aliphatic isothiocyanate, and evaluates its performance in the context of thiourea synthesis. While direct comparative studies with quantitative data are limited in publicly available literature, this guide synthesizes existing knowledge on the reactivity of sterically hindered isothiocyanates to provide a qualitative and extrapolated performance assessment.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative studies involving this compound, the following table provides a generalized comparison of expected performance based on the principles of chemical reactivity, particularly steric hindrance and electronic effects.

IsothiocyanateStructureSteric HindranceExpected Reactivity with Primary AminesExpected YieldPotential for Side Reactions
This compound CC(C)(C)CC(C)(C)NCSHighModerate to LowGood to Excellent (may require longer reaction times or harsher conditions)Low
tert-Butyl Isothiocyanate (CH₃)₃CNCSHighModerate to LowGood to Excellent (may require longer reaction times or harsher conditions)Low
n-Butyl Isothiocyanate CH₃(CH₂)₃NCSLowHighExcellentLow
Phenyl Isothiocyanate C₆H₅NCSLowHighExcellentLow

Note: The expected reactivity and yield are qualitative assessments based on general chemical principles. Actual results may vary depending on the specific amine, solvent, temperature, and other reaction conditions.

Impact of Steric Hindrance on Reactivity

The tert-octyl group is a bulky alkyl substituent that exerts significant steric hindrance around the electrophilic carbon atom of the isothiocyanate group. This steric bulk can influence the rate of reaction with nucleophiles, such as amines. Compared to less hindered isothiocyanates like n-butyl isothiocyanate or phenyl isothiocyanate, the approach of the amine to the reaction center of this compound is more restricted.

This steric effect can lead to:

  • Slower Reaction Rates: The frequency of effective collisions between the amine and the isothiocyanate is reduced, resulting in a slower reaction.

  • Requirement for More Forcing Conditions: To achieve a reasonable reaction rate, higher temperatures or longer reaction times may be necessary.

  • Increased Selectivity: In reactions with molecules containing multiple nucleophilic sites, the steric bulk of this compound may lead to higher selectivity for the most accessible site.

Experimental Protocols

The following is a general experimental protocol for the synthesis of an N,N'-disubstituted thiourea from an isothiocyanate and a primary amine. This protocol can be adapted for use with this compound.

General Synthesis of N-Aryl-N'-tert-octylthiourea

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0 to 1.1 equivalents) dropwise at room temperature with continuous stirring.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Due to the steric hindrance of the tert-octyl group, the reaction may require several hours to overnight for completion. Gentle heating may be applied to accelerate the reaction if necessary.

  • Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure N-aryl-N'-tert-octylthiourea.

Note on Optimization: For less reactive anilines or to shorten the reaction time, the reaction can be performed at reflux temperature of the chosen solvent. The choice of solvent can also influence the reaction rate and yield.

Mandatory Visualizations

Logical Workflow for Thiourea Synthesis

G Workflow for N,N'-Disubstituted Thiourea Synthesis reagents Isothiocyanate (e.g., this compound) + Amine (Primary or Secondary) solvent Anhydrous Solvent (e.g., THF, DCM, Acetone) reagents->solvent Dissolve reaction Reaction at Room Temperature (or with heating) solvent->reaction Combine monitoring Monitor Progress with TLC reaction->monitoring During Reaction workup Solvent Removal monitoring->workup Upon Completion purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure N,N'-Disubstituted Thiourea purification->product

Caption: A logical workflow diagram illustrating the key steps in the synthesis of N,N'-disubstituted thioureas from isothiocyanates and amines.

Reaction Mechanism of Thiourea Formation

G Mechanism of Thiourea Formation isothiocyanate R-N=C=S Isothiocyanate intermediate R-N-C(=S)-N⁺H₂-R' Zwitterionic Intermediate isothiocyanate->intermediate Nucleophilic Attack amine R'-NH₂ Amine amine->intermediate thiourea R-NH-C(=S)-NH-R' Thiourea intermediate->thiourea Proton Transfer

Caption: A simplified diagram showing the reaction mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.

Conclusion

This compound is a viable reagent for the synthesis of sterically hindered N,N'-disubstituted thioureas. Its primary distinguishing characteristic is the high degree of steric hindrance imparted by the tert-octyl group. This steric bulk generally leads to slower reaction rates compared to less hindered isothiocyanates, potentially requiring more forcing reaction conditions to achieve high yields. However, this steric hindrance can also be advantageous in achieving higher selectivity in certain applications. For researchers and drug development professionals, the choice to use this compound should be guided by the specific requirements of the target molecule and the desired balance between reactivity and selectivity. Further quantitative kinetic and yield comparison studies are warranted to provide a more definitive assessment of its performance relative to other isothiocyanates.

Safety Operating Guide

Personal protective equipment for handling tert-Octyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of tert-Octyl isothiocyanate. The following procedures are based on information for closely related isothiocyanate compounds and should be implemented to ensure laboratory safety.

Hazard Summary

This compound is expected to be a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled. It is also likely to cause skin and eye irritation and may lead to skin sensitization. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact and absorption, which can cause irritation and toxicity.[1]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.Protects against splashes and vapors that can cause serious eye irritation or damage.
Skin & Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. Consider an apron when handling larger quantities.Minimizes skin exposure and protects from potential splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of harmful vapors that can cause respiratory irritation and toxicity.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as the substance is a combustible liquid.[1] Use non-sparking tools and explosion-proof equipment.[3]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents, acids, bases, alcohols, and amines.

  • Security: Store in a locked-up area accessible only to authorized personnel.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[1][4] Do not dispose of down the drain.

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3] Ensure the area is well-ventilated during cleanup and wear appropriate PPE.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Review SDS & SOPs ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood & Equipment ppe->setup transfer Transfer Chemical setup->transfer Begin work experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Complete experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.